Euptox A
Description
Properties
CAS No. |
79491-71-7 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4aS,8S,8aR)-3,8-dimethyl-5-propan-2-ylidene-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione |
InChI |
InChI=1S/C15H20O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12H,6-7H2,1-4H3/t9-,11+,12+/m0/s1 |
InChI Key |
RDQAKTSDUZUBQC-MVWJERBFSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C(=C(C)C)[C@H]2[C@@H]1CC(=O)C(=C2)C |
Canonical SMILES |
CC1CC(=O)C(=C(C)C)C2C1CC(=O)C(=C2)C |
Appearance |
Oil |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Euptox A: A Technical Guide to the Identification and Biological Activity of 9-oxo-10,11-dehydroageraphorone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euptox A, chemically known as 9-oxo-10,11-dehydroageraphorone, is a cadinane sesquiterpene and a primary toxic constituent of the invasive plant Ageratina adenophora. This compound has garnered significant interest in the scientific community due to its potent biological activities, including cytotoxic, hepatotoxic, and splenotoxic effects. This technical guide provides a comprehensive overview of the identification, and biological activity of this compound, with a focus on its effects on cancer cell lines and the underlying molecular mechanisms.
Chemical Identification and Characterization
The definitive identification of this compound relies on a combination of chromatographic separation and spectroscopic analysis.
Isolation and Purification
A common method for the extraction and purification of this compound from Ageratina adenophora involves the following steps:
-
Extraction: An ultrasonic-methanol extraction method is employed to obtain the crude extract from the plant material.
-
Purification: The crude extract is then subjected to column chromatography for initial purification, followed by further separation using XAD-2 Macroporous Resin to yield purified this compound[1].
Spectroscopic Data for Structural Elucidation
The precise chemical structure of this compound (Figure 1) is determined through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Figure 1. Chemical structure of this compound (9-oxo-10,11-dehydroageraphorone).
Detailed 1H NMR, 13C NMR, and mass spectral data are crucial for unequivocal identification and are typically found in seminal publications on the compound's isolation.
Biological Activity and Cytotoxicity
This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa | Cervical Cancer | 401 | [1] |
| A549 | Lung Cancer | 369 | [1] |
| Hep-2 | Laryngeal Cancer | 427 | [1] |
| Caco-2 | Colorectal Adenocarcinoma | Data not yet fully available in searched literature | |
| MCF7 | Breast Cancer | Data not yet fully available in searched literature |
Table 1. Cytotoxicity of this compound against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis and Autophagy
This compound exerts its cytotoxic effects primarily through the induction of programmed cell death, specifically apoptosis, and in some cell types, autophagy.
Apoptosis in Hepatocytes
In liver cells, this compound triggers apoptosis through a signaling cascade involving reactive oxygen species (ROS) and mitochondrial dysfunction.
Caption: this compound-induced apoptotic signaling pathway in hepatocytes.
Autophagy in Splenocytes
In contrast to its effects on hepatocytes, this compound has been shown to induce autophagy in mouse splenocytes. This process is mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway and the p38 MAPK pathway.
Caption: this compound-induced autophagic signaling pathway in splenocytes.
Experimental Protocols
This section outlines the key experimental methodologies used to characterize the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
The 4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Caption: General workflow for determining cytotoxicity using the MTT assay.
Apoptosis Analysis in HeLa Cells
The induction of apoptosis in HeLa cells by this compound can be investigated through the analysis of cell cycle distribution and the expression of apoptosis-related genes.
-
Cell Cycle Analysis via Flow Cytometry:
-
HeLa cells are treated with this compound.
-
Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This compound has been shown to arrest the cell cycle at the S-G2/M phase transition in HeLa cells[2].
-
-
Gene Expression Analysis via RT-qPCR:
-
Total RNA is extracted from this compound-treated and untreated HeLa cells.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative polymerase chain reaction (qPCR) is carried out using primers specific for apoptosis-related genes. This compound has been found to upregulate the gene expression of caspase-10 in HeLa cells[2].
-
Conclusion
This compound (9-oxo-10,11-dehydroageraphorone) is a bioactive natural product with significant potential in cancer research. Its ability to induce apoptosis and autophagy in different cell types through distinct signaling pathways highlights its complex mechanism of action. This guide provides a foundational understanding of the technical aspects of its identification and biological evaluation. Further research is warranted to fully elucidate its therapeutic potential and to discover related compounds with improved pharmacological profiles.
References
Toxicological Profile of Euptox A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euptox A, a sesquiterpene lactone derived from the invasive plant Ageratina adenophora, has garnered significant scientific interest due to its potent biological activities.[1][2] While traditionally associated with toxicity in livestock, recent studies have begun to unravel its complex toxicological profile, revealing potential therapeutic applications, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the toxicology of this compound, focusing on its effects at the cellular and systemic levels. The information is presented to aid researchers, scientists, and drug development professionals in understanding its mechanisms of action and to guide future research and development efforts.
In Vitro Toxicity
This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. While specific IC50 values are not consistently reported in the available literature, studies have qualitatively established its potent cytotoxic nature.
Table 1: Summary of In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Key Findings | Citation |
| HeLa | Human Cervical Cancer | This compound is the most cytotoxic component of Ageratina adenophora extract. | [1] |
| Caco-2 | Human Colorectal Adenocarcinoma | This compound is the most cytotoxic component of Ageratina adenophora extract. | [1] |
| MCF7 | Human Breast Adenocarcinoma | This compound is the most cytotoxic component of Ageratina adenophora extract. | [1] |
In Vivo Toxicity
In vivo studies have primarily focused on rodent models to understand the systemic effects of this compound. These studies have identified the spleen and liver as major target organs.[2]
Table 2: Summary of In Vivo Toxicity of this compound in Mice
| Parameter | Species | Route of Administration | Key Findings | Citation |
| Splenotoxicity | Mouse | Intragastric | Dose-dependent induction of G1 phase cell cycle arrest and autophagy in splenocytes at 200, 400, and 800 mg/kg/day. | [3] |
| Hepatotoxicity | Mouse | Not Specified | Induces G0/G1 phase cell cycle arrest and apoptosis in hepatocytes. | [4] |
Experimental Protocols
In Vivo Splenotoxicity Study in Mice
Objective: To investigate the dose-dependent effects of this compound on mouse splenocytes.
Animal Model: Male ICR mice.
Dosing Regimen:
-
Mice were randomly divided into four groups: a control group and three experimental groups.
-
The experimental groups received this compound via intragastric administration for a specified period.
-
The doses administered were 200, 400, and 800 mg/kg/day.[3]
-
The control group received the vehicle (e.g., corn oil) only.
Sample Collection and Analysis:
-
At the end of the treatment period, mice were euthanized, and spleens were aseptically removed.
-
Splenocytes were isolated by gently teasing the spleens through a nylon mesh.
-
Red blood cells were lysed using a suitable lysis buffer.
-
The remaining splenocytes were washed and resuspended in an appropriate buffer for subsequent analyses.
Key Experimental Assays:
-
Cell Cycle Analysis:
-
Splenocytes were fixed in 70% ethanol overnight at 4°C.
-
The fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
-
-
Western Blot Analysis for Signaling Pathway Proteins:
-
Splenocyte lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38 MAPK, Akt, mTOR, PI3K).
-
After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]
-
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects through the modulation of key signaling pathways involved in cell cycle regulation and cell survival.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G1 phase in mouse splenocytes.[3] This is achieved by downregulating the expression of positive regulators of the cell cycle, such as cyclin D1 and cyclin-dependent kinases (CDK2, CDK4), and upregulating negative regulators like p21 and p27.
Autophagy Induction via p38 MAPK and PI3K/Akt/mTOR Pathways
In mouse splenocytes, this compound induces autophagy, a cellular self-degradation process. This is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway and the modulation of the p38 MAPK pathway.[3] this compound treatment leads to a decrease in the phosphorylation of PI3K, Akt, and mTOR, which are key components of a major cell survival pathway.[3] Concurrently, it affects the phosphorylation status of p38 MAPK, a stress-activated protein kinase.[3]
Caption: this compound signaling pathway in splenocytes.
Apoptosis Induction via ROS Generation
In hepatocytes, this compound has been found to induce apoptosis through the generation of reactive oxygen species (ROS).[4] The accumulation of ROS leads to mitochondrial dysfunction, activation of caspases, and ultimately, programmed cell death.
Caption: this compound-induced apoptosis workflow.
Conclusion
The toxicological profile of this compound is multifaceted, demonstrating potent cytotoxicity in cancer cell lines and significant in vivo effects on the spleen and liver. Its mechanisms of action, involving the induction of cell cycle arrest, autophagy, and apoptosis through the modulation of key signaling pathways, highlight its potential as a lead compound for the development of novel anticancer therapies. However, a more detailed quantitative understanding of its toxicity, including the determination of IC50 values across a broader range of cell lines and the establishment of in vivo LD50 and NOAEL values, is crucial for its future clinical translation. Further research is warranted to fully elucidate its therapeutic window and to explore strategies to mitigate its potential toxicities while harnessing its anticancer properties.
References
Unveiling the Pharmacological Profile of Euptox A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euptox A, a sesquiterpene lactone primarily isolated from the invasive plant Ageratina adenophora, has garnered significant attention in the scientific community for its potent biological activities.[1][2] Initially identified as a toxin responsible for livestock poisoning, subsequent research has revealed its potential as a pharmacological agent, particularly in the realm of oncology.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development.
Core Pharmacological Properties
This compound exhibits a range of pharmacological effects, with its cytotoxic and pro-apoptotic activities being the most extensively studied.[1][3] Its primary mechanism of action revolves around the induction of oxidative stress, leading to cell cycle arrest and the initiation of the intrinsic apoptotic pathway.[1][3]
Cytotoxicity
This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines, highlighting its potential as an anti-cancer agent.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa | Cervical Cancer | Not explicitly quantified, but demonstrated cytotoxic | [4] |
| Caco-2 | Colorectal Adenocarcinoma | Not explicitly quantified, but demonstrated cytotoxic | [4] |
| MCF7 | Breast Cancer | Not explicitly quantified, but demonstrated cytotoxic | [4] |
| A549 | Lung Cancer | 369 | |
| Hep-2 | Laryngeal Cancer | 427 |
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
In Vivo Toxicity
In vivo studies in murine models have been conducted to determine the acute toxicity of this compound. The median lethal dose (LD50), the dose required to kill half the members of a tested population, has been established for oral administration in mice.
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Oral | 1470 | [5] |
Table 2: In Vivo Acute Toxicity of this compound
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells.[1] The underlying mechanism is a multi-step process initiated by the generation of reactive oxygen species (ROS).[1][3]
Signaling Pathway
The proposed signaling pathway for this compound-induced apoptosis is as follows:
-
Increased ROS Production: this compound treatment leads to a significant increase in intracellular ROS levels.[1]
-
Mitochondrial Dysfunction: The surge in ROS disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]
-
Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic factors, including cytochrome c, into the cytoplasm.[1]
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Specifically, caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) are activated.[1]
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G0/G1 phase in hepatocytes.[1] This prevents the cells from entering the S phase (DNA synthesis) and progressing through the cell cycle, thereby inhibiting proliferation.
Experimental Protocols
To facilitate further investigation into the pharmacological properties of this compound, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
This compound presents a compelling profile as a potential therapeutic agent, particularly in oncology. Its well-defined mechanism of action, involving the induction of ROS-mediated apoptosis and cell cycle arrest, provides a solid foundation for further drug development. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this natural compound. Further investigations, including more extensive in vivo efficacy and safety studies, are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Euptox A-Induced Oxidative Stress and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euptox A, a cadinene sesquiterpene derived from the invasive plant Ageratina adenophora, is a potent hepatotoxin known to induce significant cellular damage.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound-induced toxicity, with a specific focus on its role in triggering oxidative stress and inflammation. Key findings reveal that this compound instigates a dose-dependent surge in intracellular reactive oxygen species (ROS), which serves as a primary catalyst for mitochondrial dysfunction, cell cycle arrest, and apoptosis.[1] Furthermore, this oxidative stress is intrinsically linked to the activation of inflammatory pathways, including the NLRP3 inflammasome, leading to pyroptotic cell death. This document consolidates quantitative data, details critical experimental methodologies, and visualizes the complex signaling cascades involved, offering a comprehensive resource for researchers investigating hepatotoxicity and developing potential therapeutic interventions.
Introduction
Ageratina adenophora, commonly known as Crofton weed, is an invasive species responsible for significant toxicity in grazing animals, with the liver being a primary target organ.[1][2] The principal toxic agent identified in its leaves is this compound (9-oxo-10, 11-dehydroageraphorone).[1] Mechanistic studies have established that this compound's toxicity is not merely cytotoxic but involves a complex interplay of orchestrated cellular events. The core mechanisms revolve around the induction of severe oxidative stress and a subsequent inflammatory response.[1] Understanding these pathways is crucial for the fields of toxicology, drug development, and veterinary science. This guide aims to provide a detailed technical overview of the signaling pathways affected by this compound, present key quantitative data from in vivo studies, and describe the experimental protocols used to elucidate these mechanisms.
The Role of Oxidative Stress in this compound Toxicity
The cornerstone of this compound's toxicity is its ability to disrupt cellular redox homeostasis, leading to oxidative stress. This state is characterized by an excessive accumulation of reactive oxygen species (ROS) that overwhelms the cell's antioxidant defenses.
Mechanism of ROS Generation
Upon exposure, this compound leads to a significant, dose-dependent increase in intracellular ROS levels within hepatocytes.[1] While the precise initial interaction is still under investigation, the primary sources of this ROS surge are believed to be the mitochondrial electron transport chain and NADPH oxidase (NOX) enzymes.[1] This accumulation of ROS acts as a critical upstream signaling event, initiating multiple downstream pathological processes.[1]
Downstream Effects of Oxidative Stress
The elevated ROS levels directly contribute to cellular damage and programmed cell death. Key consequences include:
-
Mitochondrial Dysfunction: ROS accumulation leads to the loss of mitochondrial membrane potential (ΔΨm), a critical event that compromises cellular energy production and initiates the intrinsic apoptotic pathway.[1][3]
-
Apoptosis Induction: Oxidative stress is a primary trigger for the mitochondria-mediated apoptotic cascade.[1]
-
Cell Cycle Arrest: this compound halts the proliferation of hepatocytes, inducing arrest in the G0/G1 phase of the cell cycle.[1]
This compound and the Inflammatory Response
Oxidative stress and inflammation are deeply intertwined processes in this compound toxicity. The ROS generated acts as a danger signal that activates innate immune pathways.
Activation of the NLRP3 Inflammasome
Previous studies on the parent plant, A. adenophora, have shown that its toxicity causes liver inflammatory injury by activating the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome.[4][5][6][7] This multi-protein complex is a key sensor of cellular stress, including ROS. Activation of the NLRP3 inflammasome leads to the cleavage and activation of Caspase-1. Active Caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β, into their mature, active forms, and initiates a lytic, inflammatory form of programmed cell death known as pyroptosis.[4][5]
Key Signaling Pathways Modulated by this compound
This compound dysregulates several critical signaling pathways, primarily culminating in apoptotic cell death.
Intrinsic Apoptosis Pathway
The mitochondria-mediated intrinsic pathway is the principal mechanism of this compound-induced apoptosis.[1][3] The sequence of events is as follows:
-
ROS Accumulation: Leads to mitochondrial stress.
-
Bcl-2 Family Dysregulation: The expression of the anti-apoptotic protein Bcl-2 is suppressed, while the pro-apoptotic protein Bax is upregulated and translocates from the cytosol to the mitochondria.[1]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocation results in the loss of mitochondrial membrane potential and the release of pro-apoptotic factors, including Cytochrome C and Apoptosis-Inducing Factor (AIF), into the cytosol.[1]
-
Apoptosome Formation & Caspase Activation: Cytosolic Cytochrome C triggers the formation of the apoptosome, which activates the initiator caspase, Caspase-9. Caspase-9 then cleaves and activates the primary executioner caspase, Caspase-3.[1]
-
Execution of Apoptosis: Active Caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.[1]
Quantitative Analysis of this compound-Induced Cellular Changes
In vivo studies using a mouse model have provided key quantitative data on the dose-dependent effects of this compound following oral administration for 30 days.
| Parameter | Control Group | This compound (200 mg/kg) | This compound (400 mg/kg) | This compound (800 mg/kg) | Citation(s) |
| Early Apoptotic Hepatocytes (%) | 1.20 ± 0.75 | 3.70 ± 0.58 | 14.54 ± 2.51 | 19.41 ± 1.79 | [1][8] |
| Table 1: Effects of this compound on Hepatocyte Apoptosis Rate. |
| Cell Cycle Phase | Control Group (%) | This compound (200 mg/kg) (%) | This compound (400 mg/kg) (%) | This compound (800 mg/kg) (%) | Citation(s) |
| G0/G1 Phase | 47.2 | 55.3 | 79.2 | 88.9 | [1] |
| S Phase | 44.1 | 38.5 | 16.7 | 8.3 | [1] |
| G2+M Phase | 8.7 | 6.2 | 4.1 | 2.8 | [1] |
| Table 2: Effects of this compound on Hepatocyte Cell Cycle Distribution. |
| Gene | This compound (200 mg/kg) | This compound (400 mg/kg) | This compound (800 mg/kg) | Citation(s) |
| Caspase-9 (Fold Increase) | 1.72 | 3.03 | 3.76 | [1] |
| Caspase-3 (Fold Increase) | 1.80 | 3.12 | 4.19 | [1] |
| Table 3: Effects of this compound on Pro-Apoptotic Gene Expression (mRNA levels). |
Experimental Protocols and Methodologies
The following protocols are summarized from studies investigating this compound-induced hepatotoxicity.
In Vivo Animal Model
-
Species: Adult mice (8 weeks, 25-30 g).
-
Treatment: Oral administration of this compound at doses of 200, 400, and 800 mg/kg daily for 30 days. A control group receives the vehicle.
-
Sample Collection: After the treatment period, mice are sacrificed via cervical dislocation, and liver tissues are immediately harvested for hepatocyte isolation and histological analysis.[1]
Measurement of Intracellular ROS
-
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Isolate hepatocytes from harvested liver tissue.
-
Incubate the hepatocyte suspension with 5 µM DCFH-DA for 40 minutes at 37°C in the dark.[1]
-
Wash the cells with cold PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer with excitation and emission wavelengths of 488 nm and 528 nm, respectively.[1]
-
For visualization, cells can also be observed under a fluorescence microscope.[1]
-
Analysis of Apoptosis
Annexin V-PI Staining by Flow Cytometry
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[9][10][11]
-
Protocol:
-
Harvest and wash 1-5 x 10⁵ hepatocytes in cold 1X PBS.
-
Resuspend cells in 100 µL of 1X Annexin-binding buffer.[12]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[11]
-
Incubate for 15-20 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.[12]
-
Quantify cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).
-
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
-
Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[13]
-
Protocol (for liver tissue sections):
-
Fix paraffin-embedded or frozen liver sections and permeabilize the tissue.
-
Incubate the sections with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's protocol (e.g., HRP-DAB method).[14]
-
Counterstain the nuclei if required.
-
Observe under a microscope and count TUNEL-positive cells (e.g., brown-stained nuclei) in multiple random fields (e.g., five fields at 600x magnification) to quantify the apoptotic index.[8][15] Note: Caution is advised when interpreting TUNEL results in mouse liver, as false-positive signals have been reported. Corroboration with other apoptosis assays is recommended.[16]
-
Quantitative RT-PCR for Gene Expression
-
Principle: Measures the relative abundance of specific mRNA transcripts (e.g., Bax, Bcl-2, Caspase-3, Caspase-9) to assess changes in gene expression.
-
Protocol:
-
RNA Isolation: Extract total RNA from isolated hepatocytes using a suitable kit (e.g., Trizol-based method).
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[17][18]
-
Real-Time PCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).[17]
-
Data Analysis: Normalize the expression of the target gene to a stable housekeeping gene (e.g., β-actin). Calculate the relative fold change in expression using the 2-ΔΔCt method.[3]
-
Conclusion and Future Directions
The evidence strongly indicates that this compound induces hepatotoxicity primarily through the induction of oxidative stress, which subsequently triggers mitochondria-mediated apoptosis, cell cycle arrest, and inflammation. The dose-dependent nature of these effects underscores the compound's potent biological activity. For researchers and drug development professionals, these mechanisms present several points of interest:
-
Therapeutic Targeting: The signaling pathways detailed here, particularly the ROS-mitochondria-caspase axis, offer potential targets for developing antidotes or protective therapies against A. adenophora poisoning in livestock.
-
Drug Development Screening: The cellular assays described can be adapted for high-throughput screening platforms to assess the potential for drug candidates to induce similar oxidative stress-related hepatotoxicity.
-
Biomarker Identification: Key molecules in these pathways, such as circulating levels of Cytochrome C or specific caspases, could be investigated as potential biomarkers for early detection of this compound-induced liver injury.
Future research should aim to identify the initial molecular target of this compound that leads to ROS production and further explore the interplay between apoptosis and pyroptosis in this context. A deeper understanding of these processes will be invaluable for mitigating the toxic effects of this prevalent environmental toxin.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Toxic mechanisms and pharmacological properties of this compound, a toxic monomer from A. adenophora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Frontiers | NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity [frontiersin.org]
- 5. The Novel Role of the NLRP3 Inflammasome in Mycotoxin-Induced Toxicological Mechanisms [mdpi.com]
- 6. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. bosterbio.com [bosterbio.com]
- 12. kumc.edu [kumc.edu]
- 13. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. False-positive apoptosis signal in mouse kidney and liver detected with TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journal.waocp.org [journal.waocp.org]
- 18. Evaluation Expression of the Caspase-3 and Caspase-9 Apoptotic Genes in Schizophrenia Patients [cpn.or.kr]
Euptox A: A Comprehensive Technical Guide to its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euptox A, a cadenine sesquiterpene and a primary toxin isolated from the invasive plant Ageratina adenophora, has demonstrated significant biological activity, including hepatotoxicity and immunotoxicity.[1][2] Recent research has elucidated its mechanisms of action, highlighting its capacity to induce apoptosis and cell cycle arrest in various cell types. This technical guide provides an in-depth overview of the molecular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential or toxicological profile of this compound.
Introduction
Ageratina adenophora, commonly known as Crofton weed, is a global invasive species with recognized toxicity in livestock, primarily affecting the liver and spleen.[3] The primary toxic component, this compound (9-oxo-10, 11-dehydroageraphorone), has been the focus of studies to understand its cellular and molecular impacts.[1][2] These investigations have revealed that this compound can trigger programmed cell death (apoptosis) and halt the cell division cycle, suggesting its potential as a cytotoxic agent.[1][2][4] This guide synthesizes the current understanding of this compound's effects on these fundamental cellular processes.
Quantitative Data on this compound-Induced Apoptosis and Cell Cycle Arrest
The cytotoxic effects of this compound have been quantified in several studies, primarily in mouse models. The following tables summarize the key findings regarding apoptosis rates and cell cycle distribution in hepatocytes and splenocytes following in vivo treatment with this compound.
Table 1: Effect of this compound on Apoptosis in Mouse Hepatocytes [1][5]
| Treatment Group (mg/kg/day for 30 days) | Percentage of Early Apoptotic Cells (Mean ± SD) |
| Control | 1.20 ± 0.75% |
| 200 mg/kg this compound | 3.70 ± 0.58% |
| 400 mg/kg this compound | 14.54 ± 2.51% |
| 800 mg/kg this compound | 19.41 ± 1.79% |
Table 2: Effect of this compound on Cell Cycle Distribution in Mouse Hepatocytes [1][5]
| Treatment Group (mg/kg/day for 30 days) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Data not specified | Data not specified | Data not specified |
| 200 mg/kg this compound | Increased | Decreased | Decreased |
| 400 mg/kg this compound | Increased | Decreased | Decreased |
| 800 mg/kg this compound | Increased | Decreased | Decreased |
Table 3: Effect of this compound on Cell Cycle Distribution in Mouse Splenocytes [2]
| Treatment Group (mg/kg/day) | G0/G1 Phase Ratio (%) | S Phase (%) | G2/M Phase (%) |
| Control | 52.0% | Data not specified | Data not specified |
| 200 mg/kg this compound | 62.3% | Slight decrease | Slight decrease |
| 400 mg/kg this compound | 84.9% | Slight decrease | Slight decrease |
| 800 mg/kg this compound | 85.6% | Slight decrease | Slight decrease |
Note: Specific percentages for S and G2/M phases in splenocytes were not detailed in the source material, only that a "slight decrease" was observed.[2]
Signaling Pathways
This compound employs distinct signaling pathways to induce apoptosis and cell cycle arrest in different cell types. In hepatocytes, the mechanism is primarily driven by oxidative stress and the intrinsic mitochondrial apoptotic pathway.[1] In splenocytes, this compound predominantly induces G1 cell cycle arrest and autophagy through modulation of the p38 MAPK and PI3K/Akt/mTOR pathways.[2]
Apoptosis in Hepatocytes: The ROS-Mediated Mitochondrial Pathway
In hepatocytes, this compound treatment leads to an accumulation of reactive oxygen species (ROS).[1] This oxidative stress triggers the mitochondrial-mediated apoptotic pathway. Key events in this pathway include:
-
Increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][6]
-
Release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.[1][6]
-
Activation of caspase-9 and caspase-3, leading to the cleavage of downstream substrates such as PARP and ultimately, apoptosis.[1][7]
Cell Cycle Arrest in Splenocytes: p38 MAPK and PI3K/Akt/mTOR Pathways
In mouse splenocytes, this compound induces a significant G0/G1 phase cell cycle arrest.[2] This is achieved by:
-
Inhibition of positive cell cycle regulators: Downregulation of CDK2, CDK4, Cyclin D1, PCNA, and E2F1.[2]
-
Upregulation of negative cell cycle regulators: Increased expression of p53, p21, and p27.[2]
-
Modulation of signaling pathways: Inhibition of the PI3K/Akt/mTOR and p38 MAPK pathways, which are critical for cell proliferation and survival.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Hepatocytes are isolated from treated and control mice.[1][5] Cells are washed with cold PBS and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: Stained cells are analyzed by flow cytometry.[1][5] FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle.[8][9][10]
-
Cell Collection and Fixation: Cells (hepatocytes or splenocytes) are harvested and washed with PBS. Cells are then fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the membranes.
-
Washing: Fixed cells are washed with PBS to remove ethanol.
-
RNase Treatment: Cells are treated with RNase A to ensure that only DNA is stained.
-
Staining: Propidium Iodide staining solution is added to the cells.
-
Incubation: Cells are incubated in the dark for 30 minutes.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry, with the PI fluorescence measured on a linear scale.[1][2][11]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
-
Protein Extraction: Total protein is extracted from cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, CDK4).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates potent pro-apoptotic and cell cycle inhibitory effects through well-defined molecular pathways. In hepatocytes, it induces apoptosis via a ROS-mediated mitochondrial-dependent mechanism. In splenocytes, it causes G0/G1 cell cycle arrest by modulating the p38 MAPK and PI3K/Akt/mTOR signaling pathways. The data and protocols presented in this guide provide a solid foundation for further investigation into the toxicological properties and potential therapeutic applications of this compound, particularly in the context of diseases characterized by uncontrolled cell proliferation, such as cancer. Further research is warranted to explore its efficacy and safety in preclinical cancer models.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound Induces G1 Arrest and Autophagy via p38 MAPK- and PI3K/Akt/mTOR-Mediated Pathways in Mouse Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxic mechanisms and pharmacological properties of this compound, a toxic monomer from A. adenophora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. wi.mit.edu [wi.mit.edu]
- 11. miltenyibiotec.com [miltenyibiotec.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Euptox A from Ageratina adenophora
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ageratina adenophora, a widespread invasive plant, is a known source of various bioactive secondary metabolites. Among these, the sesquiterpene Euptox A (9-oxo-10,11-dehydro-agerophorone) has garnered significant interest due to its potent biological activities, including hepatotoxicity and potential anti-cancer properties.[1] These application notes provide a detailed protocol for the extraction, isolation, and purification of this compound from the leaves of Ageratina adenophora. The methodologies described are compiled from various scientific studies to offer a comprehensive guide for researchers.
Data Presentation: Quantitative Analysis of Ageratina adenophora Leaf Extracts
The following table summarizes the extractive yields from different solvent systems as reported in the literature. It is important to note that the final yield of pure this compound will be significantly lower than the crude extract yield and is dependent on the efficiency of the purification process.
| Solvent System | Extraction Method | Extractive Yield (%) | Reference |
| Petroleum Ether | Sequential Soxhlet | 5.55 | Mazumder et al., 2020 |
| Chloroform | Sequential Soxhlet | 3.06 | Mazumder et al., 2020 |
| Methanol | Sequential Soxhlet | 11.47 | Mazumder et al., 2020 |
| Methanol | Cold Percolation | Not Specified | K.C. et al., 2022 |
Table 1: Extractive Yields of Ageratina adenophora Leaf Extracts.
Experimental Protocols
This section details the experimental procedures for the extraction and purification of this compound. The protocol is a composite of methodologies described in the scientific literature.
Plant Material Collection and Preparation
-
Collection: Collect fresh leaves of Ageratina adenophora.
-
Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.
-
Drying: Wash the leaves thoroughly with distilled water to remove any debris. Shade-dry the leaves at room temperature until they are brittle.
-
Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.
Extraction of Crude this compound
This protocol utilizes a sequential solvent extraction method to isolate compounds based on their polarity. Terpenoids, including this compound, are typically extracted in the methanolic fraction.
-
Apparatus: Soxhlet extractor.
-
Procedure:
-
Pack the powdered leaf material (e.g., 100 g) into a thimble and place it in the Soxhlet extractor.
-
Sequentially extract the powder with the following solvents for 24 hours each:
-
Petroleum Ether (to remove non-polar compounds)
-
Chloroform (to remove compounds of intermediate polarity)
-
Methanol (to extract polar compounds, including terpenoids)
-
-
Collect the methanolic extract.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a semi-solid crude extract.
-
Store the crude extract at 4°C for further purification.
-
Purification of this compound by Column Chromatography
Silica gel column chromatography is a standard technique for the separation of phytochemicals.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass column (e.g., 50 cm length, 4 cm diameter) to create a packed bed of approximately 30 cm.
-
Sample Loading: Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 25 mL).
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light or by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard or literature Rf values). Concentrate the pooled fractions under reduced pressure to yield purified this compound.
-
Characterization of this compound
The identity and purity of the isolated compound should be confirmed using spectroscopic techniques.[1]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways Affected by this compound
This compound has been shown to induce distinct signaling pathways in different cell types, leading to outcomes such as apoptosis and autophagy.
Caption: Signaling pathways modulated by this compound in different cell types.
References
Application Notes and Protocols for the Total Synthesis of (+)-Euptox A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the asymmetric total synthesis of the cadinane sesquiterpene (+)-euptox A. This natural product is a plausible biogenetic precursor to (-)-adenophorone, a caged polycyclic sesquiterpene with neuroprotective properties. The synthesis is notable for its efficiency and high degree of stereocontrol, commencing from a readily available chiral starting material.
Overview of the Synthetic Strategy
The total synthesis of (+)-euptox A is accomplished in a concise 8-step sequence starting from the commercially available monoterpene (-)-carvone.[1][2] The strategy relies on a robust and diastereocontrolled construction of the bicyclic skeleton. Key transformations include a sequential Reformatsky reaction, oxidation, and a highly selective hydrogenation, followed by a pivotal merged Morita-Baylis-Hillman (MBH)–Tsuji–Trost cyclization to forge the core ring system.[1][3]
Quantitative Data Summary
The following table summarizes the key transformations and reported yields for the synthesis of (+)-euptox A and its precursors.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1-3 | Sequential Reformatsky/Oxidation/Hydrogenation | (-)-Carvone | Key Aldehyde | N/A |
| 4-8 | Merged MBH–Tsuji–Trost Cyclization & Finishing | Key Aldehyde | (+)-Euptox A | N/A |
| Overall | Total Synthesis | (-)-Carvone | (+)-Euptox A | N/A |
Note: Specific yields for each of the 8 steps are not detailed in the primary communication. The overall sequence is described as efficient and concise.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the total synthesis, highlighting the key stages and transformations.
Caption: Synthetic route from (-)-Carvone to (+)-Euptox A.
Key Experimental Protocols
While the full detailed experimental procedures are found in the supporting information of the primary literature, this section outlines the methodologies for the critical transformations.
Protocol for Sequential Reformatsky/Oxidation/Hydrogenation
This three-step sequence transforms the starting material into a key aldehyde intermediate, setting the stereochemistry for the subsequent cyclization.
-
Reformatsky Reaction: (-)-Carvone is subjected to a Reformatsky reaction to introduce a carboxymethyl group. This typically involves reacting the ketone with an α-halo ester (e.g., ethyl bromoacetate) and an activated metal, such as zinc, in an appropriate solvent like THF or diethyl ether.
-
Oxidation: The resulting β-hydroxy ester is then oxidized to the corresponding β-keto ester. Common oxidizing agents for this transformation include Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).
-
Regio- and Stereoselective Hydrogenation: The crucial diastereoselectivity is installed via a directed hydrogenation of the endocyclic double bond. This is achieved using a homogeneous catalyst, such as Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆), under a hydrogen atmosphere. The choice of catalyst is critical for achieving high stereocontrol.
Protocol for Merged MBH–Tsuji–Trost Cyclization
This powerful cascade reaction sequence constructs the core bicyclic structure of (+)-euptox A. The Tsuji–Trost reaction is a palladium-catalyzed allylic substitution, which is merged here with a Morita-Baylis-Hillman-type reaction.[1][3]
-
Reaction Setup: The aldehyde precursor from the previous sequence is dissolved in a suitable aprotic solvent (e.g., THF or dioxane) under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst and Reagents: A palladium(0) catalyst, such as Pd(PPh₃)₄, is added along with a phosphine ligand if necessary. The reaction is initiated by the addition of a base and the reagents required for the in-situ formation of the allylic electrophile and the nucleophile for the MBH reaction.
-
Reaction Conditions: The reaction is typically stirred at a specific temperature (ranging from room temperature to elevated temperatures) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride or water) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the cyclized intermediate, which is then converted to (+)-euptox A in the final step.
Experimental Workflow Visualization
The following diagram details the workflow for the key merged cyclization and subsequent purification process.
Caption: Workflow for the key cyclization and purification.
References
Application Notes and Protocols for Cytotoxicity Assay of Euptox A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euptox A, a sesquiterpene lactone derived from the invasive plant Ageratina adenophora, has garnered significant interest in cancer research due to its cytotoxic properties against various cancer cell lines. This document provides a comprehensive guide to conducting cytotoxicity assays with this compound, including detailed experimental protocols and an overview of its mechanism of action. This compound has been shown to induce cell cycle arrest, autophagy, and apoptosis in cancer cells, making it a potential candidate for novel anticancer therapies.[1] The protocols outlined below are designed to be adaptable for screening and mechanistic studies in a research setting.
Mechanism of Action Overview
This compound exerts its cytotoxic effects through multiple signaling pathways. A primary mechanism involves the induction of G1 phase cell cycle arrest and autophagy.[1] This is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. Furthermore, this compound has been demonstrated to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This intrinsic apoptosis pathway is characterized by the release of cytochrome c, activation of caspases, and subsequent programmed cell death.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µg/mL) | Citation |
| HeLa | Cervical Cancer | MTT | 401 | [2] |
| Caco-2 | Colorectal Adenocarcinoma | MTT | Data not available | |
| MCF7 | Breast Cancer | MTT | Data not available |
Note: While the cytotoxicity of this compound has been confirmed in Caco-2 and MCF7 cells, specific IC50 values were not available in the reviewed literature.
Experimental Protocols
Three common colorimetric assays for assessing cytotoxicity are detailed below: MTT, SRB, and LDH assays. The choice of assay may depend on the specific research question, cell type, and available equipment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
HeLa, Caco-2, or MCF7 cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
HeLa, Caco-2, or MCF7 cells
-
This compound
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After treatment, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.
-
-
Washing:
-
Carefully remove the supernatant and wash the plates five times with tap water.
-
Allow the plates to air dry completely.
-
-
Staining:
-
Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 100 µL of 10 mM Tris-base solution to each well.
-
Shake the plate for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and the IC50 value as described for the MTT assay.
-
Protocol 3: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell lysis, indicating a loss of membrane integrity.
Materials:
-
HeLa, Caco-2, or MCF7 cells
-
This compound
-
Complete cell culture medium (serum-free medium is recommended during the assay to reduce background)
-
LDH assay kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include the following controls:
-
Vehicle Control: Cells treated with the solvent used for this compound.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the experiment.
-
Background Control: Medium only.
-
-
-
Collection of Supernatant:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Determining Euptox A IC50 Values Using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Euptox A, a natural compound with potential anticancer properties, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the experimental workflow and relevant signaling pathways.
Introduction to this compound and the MTT Assay
This compound, a sesquiterpene lactone isolated from plants of the Ageratina genus, has demonstrated cytotoxic effects against various cancer cell lines.[1][2] Its mechanism of action involves the induction of cell cycle arrest and autophagy, making it a compound of interest for cancer research and drug development.[3]
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The concentration of these crystals, which can be dissolved and quantified by measuring the absorbance, is directly proportional to the number of viable cells.[4] This assay is widely used to determine the cytotoxic effects of chemical compounds and to calculate their IC50 values.[5] The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[5]
Data Presentation
The cytotoxic effects of this compound have been evaluated in various human cancer cell lines. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | IC50 of this compound (µg/mL) | Reference |
| A549 | Lung Cancer | 369 | [2] |
| HeLa | Cervical Cancer | 401 | [2] |
| Hep-2 | Laryngeal Cancer | 427 | [2] |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound using the MTT assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[6]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations to be tested. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50 value.[7]
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6][8]
-
Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6][8]
-
Carefully remove the medium containing MTT from each well. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[6][8]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathways Affected by this compound
This compound has been shown to induce G1 cell cycle arrest and autophagy in splenocytes through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and p38 MAPK pathways.[3]
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for IC50 Determination using MTT Assay
The following diagram illustrates the key steps involved in determining the IC50 value of this compound.
Caption: Experimental workflow for MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview: The Toxicity of Ageratina adenophora on Animals and Its Possible Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ageratina adenophora (Spreng.) King & H. Rob. Standardized leaf extract as an antidiabetic agent for type 2 diabetes: An in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
Euptox A: A Potent Inducer of Apoptosis for In Vitro Research
Application Notes and Protocols
For Research Use Only.
Introduction
Euptox A, a natural compound extracted from the invasive plant Ageratina adenophora, has garnered significant interest within the scientific community for its potent cytotoxic and pro-apoptotic activities.[1][2] This molecule has been shown to induce programmed cell death in various cell lines, making it a valuable tool for researchers studying apoptosis and developing novel anti-cancer therapeutics. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in inducing and evaluating apoptosis in vitro.
This compound primarily triggers the intrinsic or mitochondrial pathway of apoptosis.[3][4] The process is initiated by the accumulation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[3] This is characterized by a loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of pro-apoptotic factors like Cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytosol.[3] In the cytosol, Cytochrome c forms an apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[3] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[3][5] This cascade of events results in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[3][4] The process is also regulated by the Bcl-2 family of proteins, with this compound shown to downregulate the anti-apoptotic protein Bcl-2 and promote the translocation of the pro-apoptotic protein Bax to the mitochondria.[3]
Data Presentation
The pro-apoptotic effects of this compound are dose-dependent. The following table summarizes the quantitative data on the induction of apoptosis in murine hepatocytes after 30 days of treatment.
| Treatment Group | Concentration (mg/kg) | Early Apoptotic Cells (%) |
| Control | 0 | 1.20 ± 0.75 |
| This compound | 200 | 3.70 ± 0.58 |
| This compound | 400 | 14.54 ± 2.51 |
| This compound | 800 | 19.41 ± 1.79 |
| Data is presented as mean ± standard deviation (SD) of three independent experiments.[6] |
Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis in vitro.
Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest (e.g., HeLa, Caco-2, MCF7, or hepatocytes) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T25 flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.[1]
-
Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with apoptosis assays.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS). Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
DNA Fragmentation Assay (DNA Ladder)
This method detects the characteristic ladder pattern of DNA fragments resulting from endonuclease activity during apoptosis.[6]
-
Cell Harvesting: Collect approximately 1-5 x 10⁶ cells after treatment.
-
Lysis: Lyse the cells using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and proteinase K.
-
DNA Extraction: Extract the DNA using a phenol-chloroform extraction followed by ethanol precipitation. Alternatively, use a commercial DNA extraction kit designed for apoptotic DNA.
-
Quantification: Measure the DNA concentration using a spectrophotometer.
-
Electrophoresis: Load equal amounts of DNA (e.g., 1-5 µg) onto a 1.5-2% agarose gel containing a fluorescent DNA dye (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments in multiples of 180-200 bp will be visible in apoptotic samples.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels and cleavage of key proteins in the apoptotic pathway.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved caspase-9, PARP, Bcl-2, Bax) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Antitumor Studies of Euptox A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euptox A, a natural compound extracted from Ageratina adenophora, has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent.[1][2][3][4] In vitro studies have elucidated that this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[5][6][7] The primary mechanisms of action appear to involve the modulation of key signaling pathways, including the p38 MAPK and PI3K/Akt/mTOR pathways, as well as the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction.[5][6][7] This document provides a detailed experimental design and protocols for the in vivo evaluation of this compound's antitumor efficacy and toxicity profile in preclinical mouse models.
Preclinical In Vivo Experimental Design
Objectives
-
To evaluate the antitumor efficacy of this compound in a relevant in vivo cancer model.
-
To determine a safe and effective dose range for this compound.
-
To assess the systemic toxicity of this compound.
-
To investigate the in vivo mechanism of action of this compound through biomarker analysis.
Animal Models
The choice of the animal model is critical for the clinical relevance of the study. Both subcutaneous xenograft and orthotopic models are recommended.
-
Subcutaneous Xenograft Model: This model is well-established for initial efficacy and toxicity screening due to the ease of tumor implantation and measurement.[8][9]
-
Orthotopic Tumor Model: This model offers higher clinical relevance by implanting tumor cells into their organ of origin, thus preserving the natural tumor microenvironment which can influence therapeutic response.[10][11][12]
Cell Lines
Selection of an appropriate cancer cell line is crucial. Based on in vitro data, the following cell lines have shown sensitivity to this compound and could be considered:
-
HeLa (Cervical Cancer): Demonstrated changes in protein profile after treatment with this compound.[1]
-
MCF7 (Breast Cancer): Shown to be susceptible to this compound's cytotoxicity.[1][2]
-
A549 (Lung Cancer): Showed significant inhibition in a dose-dependent manner.[4]
-
Hep-2 (Laryngeal Carcinoma): Also showed significant dose-dependent inhibition.[4]
Treatment Groups
A minimum of four groups are recommended for initial studies:
| Group ID | Treatment | Dose Level | Route of Administration | Number of Animals |
| 1 | Vehicle Control | - | To match this compound | n = 10 |
| 2 | This compound | Low Dose | Intraperitoneal (i.p.) or Oral (p.o.) | n = 10 |
| 3 | This compound | Mid Dose | Intraperitoneal (i.p.) or Oral (p.o.) | n = 10 |
| 4 | This compound | High Dose | Intraperitoneal (i.p.) or Oral (p.o.) | n = 10 |
| 5 | Positive Control | Standard-of-care drug | Clinically relevant dose | To match this compound |
Note: The initial dose range for this compound should be determined from preliminary dose-finding studies. A starting point can be extrapolated from the in vitro IC50 values. This compound has shown stability in the gastrointestinal tract, suggesting oral administration is a viable option.[1][2]
Experimental Protocols
Subcutaneous Xenograft Model Protocol
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Preparation: On the day of inoculation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Once tumors become palpable, measure tumor dimensions 2-3 times per week using digital calipers.[9]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups.
-
Treatment Administration: Administer this compound or vehicle control according to the predetermined schedule (e.g., daily, every other day) via the chosen route.
-
Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
Orthotopic Tumor Model Protocol
-
Cell Preparation: Prepare cancer cells as described for the subcutaneous model. For some orthotopic models, luciferase-expressing cell lines are recommended for non-invasive tumor monitoring.[11][12]
-
Surgical Implantation: Under anesthesia, surgically implant the tumor cells into the organ of origin (e.g., mammary fat pad for breast cancer, cecal wall for colon cancer).[11][13] Detailed surgical procedures vary depending on the tumor type.[14]
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Tumor Growth Monitoring: Monitor tumor growth using appropriate imaging modalities such as bioluminescence imaging for luciferase-tagged cells or high-frequency ultrasound.[10][11]
-
Treatment and Endpoint: Follow the same procedures for treatment administration and endpoint determination as in the subcutaneous model.
Tumor Volume Measurement
Tumor volume can be calculated using the following formula, where 'L' is the longest diameter and 'W' is the shortest diameter:
Tumor Volume (mm³) = 0.5 x L x W² [15][16]
or
Tumor Volume (mm³) = (π/6) x L x W x H (where H is height)[17][18]
It is important to use a consistent formula throughout the study.
Toxicity Assessment
Systemic toxicity should be monitored throughout the study.[19][20]
-
Body Weight: Record the body weight of each animal 2-3 times per week. Significant weight loss can be an indicator of toxicity.[21][22]
-
Clinical Observations: Observe the animals daily for any clinical signs of distress, such as changes in posture, activity, or grooming.
-
Hematology and Serum Biochemistry: At the study endpoint, collect blood for complete blood count (CBC) and serum biochemical analysis to assess for hematological, liver, and kidney toxicity.[23]
-
Histopathology: Collect major organs (liver, spleen, kidneys, heart, lungs) at necropsy for histopathological examination to identify any treatment-related tissue damage.[23] Given that the liver and spleen are known target organs for this compound toxicity, particular attention should be paid to these tissues.[3][24]
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (Mid Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Table 2: Systemic Toxicity of this compound
| Treatment Group | Mean Body Weight Change (%) | Key Serum Biochemistry Parameters (Mean ± SEM) |
| ALT (U/L) | ||
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (Mid Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of this compound and the general experimental workflow for in vivo studies.
Caption: Proposed signaling pathways of this compound leading to antitumor effects.
Caption: General experimental workflow for in vivo antitumor studies of this compound.
Conclusion
The provided experimental design and protocols offer a comprehensive framework for the in vivo investigation of this compound's antitumor properties. Adherence to these guidelines will facilitate the generation of robust and reproducible data, which is essential for the preclinical development of this promising natural compound. It is imperative to conduct preliminary dose-range finding and toxicity studies to establish a safe and effective therapeutic window for this compound before proceeding with large-scale efficacy studies.
References
- 1. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces G1 Arrest and Autophagy via p38 MAPK- and PI3K/Akt/mTOR-Mediated Pathways in Mouse Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Creating Orthotopic Cancer Models for Safety and Efficacy Assessment [anilocus.com]
- 11. Orthotopic Tumor Models | Kyinno Bio [kyinno.com]
- 12. abnova.com [abnova.com]
- 13. Video: Orthotopic Mouse Model of Colorectal Cancer [app.jove.com]
- 14. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 15. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pycad.co [pycad.co]
- 18. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 19. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Toxicity Assessment for Novel Treatments of Esophageal Cancer - Alfa Cytology [alfacytology.com]
- 21. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Toxic mechanisms and pharmacological properties of this compound, a toxic monomer from A. adenophora - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Cellular Effects of Euptox A on Pathways Relevant to Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Euptox A (9-oxo-10,11-dehydroagerophorone) is a major sesquiterpene isolated from the invasive plant Ageratina adenophora. While this plant has been noted for containing various secondary metabolites with pharmacological properties, research on this compound itself has primarily focused on its toxicological profile and potential anti-cancer activities.[1][2] The compound is known to induce hepatotoxicity and immunotoxicity, with primary mechanisms involving the induction of cell cycle arrest, apoptosis, and autophagy.[2][3][4]
Although direct research protocols for this compound as a classical anti-inflammatory agent are not extensively documented, its mechanism of action involves the modulation of key signaling pathways that are also critical in the inflammatory process. Notably, this compound has been shown to inhibit the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and components of the PI3K/Akt/mTOR pathway.[5] Since the p38 MAPK pathway is a well-established transducer of inflammatory signals (e.g., from lipopolysaccharide [LPS]) leading to the production of pro-inflammatory cytokines, its inhibition by this compound presents a plausible, albeit under-investigated, avenue for anti-inflammatory effects.[6][7]
These application notes provide a summary of the known effects of this compound on these signaling pathways and offer detailed protocols based on existing literature to enable researchers to investigate these mechanisms further.
Data Presentation: Effects of this compound on Key Signaling Proteins
The following table summarizes the quantitative effects of this compound on signaling pathways in mouse splenocytes as determined by Western Blot analysis. These pathways are central to cellular processes like autophagy and are also deeply implicated in regulating inflammation.[5]
| Target Protein | Treatment Group (this compound) | % Change in Phosphorylation Ratio (p-Protein/Total Protein) vs. Control | Reference |
| p-PI3K/PI3K | 200 mg/kg/day | -14.0% | [5] |
| 400 mg/kg/day | -11.2% | [5] | |
| 800 mg/kg/day | -53.2% | [5] | |
| p-p38/p38 | 200 mg/kg/day | -31.2% | [5] |
| 400 mg/kg/day | -71.2% | [5] | |
| 800 mg/kg/day | -71.3% | [5] | |
| p-AMPK/AMPK | 200 mg/kg/day | +140% (1.4-fold increase) | [5] |
| 400 mg/kg/day | +400% (4.0-fold increase) | [5] | |
| 800 mg/kg/day | +560% (5.6-fold increase) | [5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the known signaling pathway affected by this compound and a general experimental workflow for its investigation.
References
- 1. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxic mechanisms and pharmacological properties of this compound, a toxic monomer from A. adenophora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces G1 Arrest and Autophagy via p38 MAPK- and PI3K/Akt/mTOR-Mediated Pathways in Mouse Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Proteins Affected by Euptox A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the cellular effects of Euptox A, a toxic component isolated from Ageratina adenophora, using Western blot analysis. The protocols outlined below are intended to facilitate the reproducible assessment of key protein expression changes induced by this compound, offering insights into its mechanism of action.
Introduction
This compound has been shown to exert significant cytotoxic effects on various cell lines, including cancer cells.[1] Mechanistic studies have revealed its involvement in critical cellular processes such as apoptosis, cell cycle arrest, and autophagy.[2][3] Western blot analysis is an indispensable technique to elucidate the molecular pathways modulated by this compound by quantifying changes in the expression levels of specific proteins. This document provides a summary of reported protein alterations and a detailed protocol for their analysis.
Data Presentation: Proteins Modulated by this compound
The following tables summarize the key proteins reported to be affected by this compound treatment, as determined by Western blot analysis. These proteins are primarily involved in the apoptotic and autophagic pathways.
Table 1: this compound-Induced Modulation of Apoptosis-Related Proteins
| Protein | Effect of this compound Treatment | Function in Apoptosis | Reference |
| Bax | Increased expression | Pro-apoptotic; promotes mitochondrial outer membrane permeabilization. | [2] |
| Bcl-2 | Decreased expression | Anti-apoptotic; inhibits apoptosis. | [2] |
| Pro-caspase-3 | Decreased levels | Inactive precursor of caspase-3. | [2][4] |
| Cleaved caspase-3 | Increased levels | Active form of caspase-3, a key executioner caspase. | [2][4] |
| Pro-caspase-9 | Decreased levels | Inactive precursor of caspase-9. | [2][4] |
| Cleaved caspase-9 | Increased levels | Active form of caspase-9, an initiator caspase in the intrinsic pathway. | [2][4] |
| Cleaved PARP | Increased levels | Substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis. | [2][4] |
Table 2: this compound-Induced Modulation of Autophagy-Related Signaling Proteins
| Protein | Effect of this compound Treatment | Function in Autophagy Signaling | Reference |
| p-PI3K | Decreased phosphorylation | Activates the Akt/mTOR pathway, which inhibits autophagy. | [3] |
| p-Akt | Decreased phosphorylation | A key downstream effector of PI3K that inhibits autophagy. | [3] |
| p-mTOR | Decreased phosphorylation | Central regulator of cell growth and proliferation; its inhibition induces autophagy. | [3] |
| p-p38 MAPK | Decreased phosphorylation | Involved in cellular stress responses; its role in autophagy can be context-dependent. | [3] |
| PTEN | Increased expression | A negative regulator of the PI3K/Akt pathway, thus promoting autophagy. | [3] |
Table 3: Other Proteins Affected by this compound
| Protein | Effect of this compound Treatment | Function | Reference |
| 40S ribosomal protein S8 (RP) | Altered expression profile | Component of the 40S ribosomal subunit, involved in protein synthesis. | [1] |
Experimental Workflow and Protocols
A generalized workflow for the Western blot analysis of proteins affected by this compound is presented below, followed by detailed protocols.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, HepG2, or splenocytes) in 6-well plates or 10 cm dishes at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Protocol 2: Preparation of Cell Lysates
-
Cell Harvesting:
-
After treatment, place the culture dishes on ice.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish (e.g., 100 µL for a 6-well plate).[5][6]
-
For adherent cells, use a cell scraper to detach the cells in the lysis buffer.[6][7]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Processing:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
To shear DNA and reduce viscosity, sonicate the lysate on ice for 10-15 seconds.[5][6]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C.[6][7]
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Protocol 3: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using bovine serum albumin (BSA) to accurately determine the protein concentration.
Protocol 4: Western Blotting
-
Sample Preparation for SDS-PAGE:
-
Take a specific amount of protein (e.g., 20-50 µg) from each sample and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[5]
-
Briefly centrifuge the samples before loading.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel in 1x running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S solution.
-
-
Blocking:
-
Wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different samples.
-
Signaling Pathways Affected by this compound
Based on the Western blot data, this compound has been shown to modulate key signaling pathways involved in cell fate decisions.
References
- 1. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound Induces G1 Arrest and Autophagy via p38 MAPK- and PI3K/Akt/mTOR-Mediated Pathways in Mouse Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad.com [bio-rad.com]
- 7. origene.com [origene.com]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Euptox A
Audience: Researchers, scientists, and drug development professionals.
Introduction Euptox A, a major toxic component isolated from the invasive plant Ageratina adenophora, has garnered scientific interest for its cytotoxic properties and potential as an antitumor agent.[1][2][3] Understanding the mechanism of action of potential therapeutic compounds is crucial in drug development. One key mechanism by which cytotoxic agents inhibit cancer cell proliferation is by inducing cell cycle arrest. This compound has been shown to cause cell cycle arrest at the G0/G1 phase in various cell types, including splenocytes and hepatocytes.[1][4] Flow cytometry with propidium iodide (PI) staining is a robust and widely used method to quantify the distribution of cells throughout the different phases of the cell cycle, making it an essential tool for evaluating the effects of compounds like this compound.[5]
This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry, summarizes key quantitative findings, and illustrates the associated signaling pathways.
Principle of the Method
Cell cycle analysis by flow cytometry relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA content of cells. Since the amount of DNA doubles as cells progress from the G1 phase to the G2/M phase, the intensity of the PI fluorescence signal is directly proportional to the cell's DNA content.
-
G0/G1 Phase: Cells have a normal diploid DNA content (2N).
-
S Phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells have a tetraploid DNA content (4N) before cell division.
By fixing cells to permeabilize their membranes to the dye and treating them with RNase to prevent staining of double-stranded RNA, flow cytometry can distinguish between these cell cycle phases based on fluorescence intensity.[5] An accumulation of cells in a specific phase following treatment with a compound like this compound indicates cell cycle arrest.
Data Presentation: this compound-Induced Cell Cycle Arrest
This compound has been demonstrated to induce a dose-dependent arrest in the G0/G1 phase of the cell cycle in different cell types. The following tables summarize the quantitative data from published studies.
Table 1: Effect of this compound on Cell Cycle Distribution in Mouse Splenocytes [1]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 52.0% | 38.7% | 9.3% |
| This compound (200 mg/kg) | 62.3% | 30.1% | 7.6% |
| This compound (400 mg/kg) | 84.9% | 10.2% | 4.9% |
| This compound (800 mg/kg) | 85.6% | 9.8% | 4.6% |
Table 2: Effect of this compound on Cell Cycle Distribution in Mouse Hepatocytes [4][6]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 70.1% | 19.8% | 10.1% |
| This compound (200 mg/kg) | 75.2% | 16.3% | 8.5% |
| This compound (400 mg/kg) | 82.3% | 11.2% | 6.5% |
| This compound (800 mg/kg) | 88.9% | 7.1% | 4.0% |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced G1 Arrest
Research indicates that this compound induces G1 phase cell cycle arrest by modulating key regulatory proteins.[1] The compound inhibits the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and proliferation.[1] This inhibition leads to the downregulation of positive cell cycle regulators like Cyclin D1, CDK4, and CDK2, and the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[1] These changes prevent the cell from passing the G1/S checkpoint, leading to arrest in the G1 phase.
References
- 1. This compound Induces G1 Arrest and Autophagy via p38 MAPK- and PI3K/Akt/mTOR-Mediated Pathways in Mouse Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic mechanisms and pharmacological properties of this compound, a toxic monomer from A. adenophora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. researchgate.net [researchgate.net]
Assessing the Antibacterial Potential of Euptox A: A Guide for Researchers
Introduction
Euptox A, a sesquiterpenoid compound isolated from the invasive plant Ageratina adenophora, has garnered scientific interest for its various biological activities. While much of the research has focused on its toxic effects on animal cells, emerging evidence suggests its potential role in the plant's defense against microbial pathogens. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the antibacterial activity of this compound. It is important to note that while this compound is a key phytochemical in Ageratina adenophora, much of the current antibacterial data is based on crude extracts of the plant rather than the purified compound. The methodologies outlined herein are standard practices for assessing the antibacterial properties of novel compounds and can be readily adapted for this compound.
Data Presentation: Antibacterial Activity of Ageratina adenophora Extracts
The following tables summarize the available quantitative data on the antibacterial activity of extracts from Ageratina adenophora. This data can serve as a preliminary reference for studies involving purified this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Ageratina adenophora Extracts
| Bacterial Strain | Extract Type | MIC (mg/mL) | Reference |
| Escherichia coli | Petroleum Ether | 0.5 | [1] |
| Bacillus cereus | Petroleum Ether | 0.5 | [1] |
| Streptococcus pyogenes | Petroleum Ether | 0.5 | [1] |
| Enterobacter hormochaei | Petroleum Ether | 1 | [1] |
| Staphylococcus aureus | Methanolic | 12.5 | [2] |
Table 2: Zone of Inhibition (ZOI) of Ageratina adenophora Leaf Extract
| Bacterial Strain | Extract Concentration (µg/mL) | Average ZOI (mm) | Reference |
| Staphylococcus aureus | 500 | 26.00 ± 2.70 | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the antibacterial activity of this compound are provided below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipette
-
Positive control (a known antibiotic)
-
Negative control (broth medium with solvent)
-
Growth control (broth medium with bacteria, no this compound)
Procedure:
-
Preparation of this compound dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the this compound stock solution in the sterile broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, positive control, and growth control. The final volume in each well will be 200 µL.
-
Controls:
-
Positive Control: A well containing a known antibiotic at a concentration known to inhibit the test organism.
-
Negative Control: A well containing broth, the solvent for this compound, and the bacterial inoculum to ensure the solvent has no inhibitory effect.
-
Growth Control: A well containing broth and the bacterial inoculum to demonstrate adequate bacterial growth.
-
Sterility Control: A well containing only sterile broth to check for contamination.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.[4]
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[5]
Materials:
-
This compound solution
-
Sterile filter paper disks (6 mm in diameter)
-
Bacterial culture adjusted to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Positive control disks (e.g., gentamicin)
-
Negative control disks (impregnated with the solvent used for this compound)
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze the swab against the inside of the tube to remove excess liquid. Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Application of Disks: Aseptically place the sterile filter paper disks onto the inoculated agar surface.
-
Application of this compound: Pipette a known volume (e.g., 10-20 µL) of the this compound solution onto a disk.
-
Controls: Place the positive and negative control disks on the agar surface, sufficiently separated from each other and the test disk.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to this compound.[5]
Visualizations: Workflows and Potential Mechanisms
The following diagrams illustrate the experimental workflow for determining antibacterial activity and a proposed mechanism of action for sesquiterpenes like this compound.
Caption: Workflow for assessing this compound's antibacterial activity.
Caption: Proposed antibacterial mechanism of sesquiterpenes like this compound.
Disclaimer: The quantitative data presented is for Ageratina adenophora extracts and may not be representative of purified this compound. The proposed mechanism of action is based on the general activity of sesquiterpenes and requires specific experimental validation for this compound.
References
Troubleshooting & Optimization
Euptox A Solubility and In Vitro Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euptox A. The information provided is intended to address common challenges related to the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in experimental use?
This compound, also known as 9-oxo-10,11-dehydroageraphorone, is a sesquiterpene lactone isolated from the invasive plant Ageratina adenophora. It is investigated for various biological activities, including potential anticancer effects. The primary challenge for its use in aqueous-based in vitro assays is its poor water solubility, which is a common characteristic of sesquiterpene lactones. This can lead to issues with compound precipitation, inaccurate dosing, and poor reproducibility of experimental results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent on cell viability and function.
Q4: My this compound solution precipitates when added to the cell culture medium. What can I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Q5: Are there advanced methods to improve the aqueous solubility of this compound?
Yes, a technique known as solid dispersion (SD) has been successfully used to improve the dissolution of this compound.[1][2] This method involves dispersing this compound in a hydrophilic carrier, such as polyethylene glycol (PEG). For a detailed methodology, please see the Experimental Protocols section.
Troubleshooting Guide: Compound Precipitation
This guide provides a logical workflow for addressing the issue of this compound precipitation in your in vitro assay.
Data Presentation: Solvent and Formulation Summary
| Method | Solvent/Carrier | Recommended Stock Concentration | Maximum Final Solvent Concentration in Media | Notes |
| Direct Solubilization | DMSO | To be determined empirically (start with 1-10 mM) | < 0.5% (ideally ≤ 0.1%) | Most common method for initial screening. Always include a vehicle control. |
| Ethanol | At least 100 µg/mL has been reported.[1][2] | < 0.5% | May be less toxic to some cell lines than DMSO, but also potentially less effective at solubilizing highly hydrophobic compounds. | |
| Solid Dispersion | Polyethylene Glycol 4000 (PEG-4000) | N/A (Solid formulation) | N/A | Significantly improves aqueous dissolution. The solid dispersion can be dissolved directly in the culture medium.[1][2] |
Experimental Protocols
Protocol 1: Empirical Determination of this compound Solubility in DMSO
Since exact solubility values are not published, this protocol allows researchers to determine an approximate solubility limit for their specific batch of this compound in DMSO.
-
Preparation of Serial Dilutions: Prepare a series of dilutions of this compound in DMSO (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).
-
Visual Inspection: Visually inspect each dilution for any undissolved particles. Gentle warming (37°C) and vortexing can be applied to aid dissolution.
-
Microscopic Examination: Place a small aliquot of each dilution onto a microscope slide and examine for the presence of crystals.
-
Turbidity Measurement (Optional): For a more quantitative assessment, dilute the DMSO stock solutions into an aqueous buffer (e.g., PBS) to a final DMSO concentration of 1%. Measure the turbidity of the resulting solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm). A sharp increase in turbidity indicates precipitation.
-
Determination of Solubility Limit: The highest concentration that forms a clear, precipitate-free solution is the approximate solubility limit. It is recommended to prepare stock solutions at a concentration well below this limit to ensure stability.
Protocol 2: Preparation of this compound Solid Dispersion with PEG-4000
This protocol is adapted from a published method to improve the aqueous dissolution of this compound.[1][2]
-
Materials: this compound, Polyethylene Glycol 4000 (PEG-4000), heating apparatus (e.g., hot plate with stirring), cooling bath (e.g., ice bath or refrigerator).
-
Preparation: a. Determine the desired drug-to-carrier mass ratio. Ratios from 1:20 to 1:30 (this compound:PEG-4000) have been shown to be effective.[1] b. Heat the required amount of PEG-4000 to its melting point (approximately 70°C) with continuous stirring until a clear, molten liquid is formed. c. Gradually add the pre-weighed this compound powder to the molten PEG-4000 while stirring continuously. d. Continue heating and stirring until the this compound is completely dissolved and the mixture is homogenous. e. Immediately transfer the molten mixture to a cooling bath and allow it to solidify rapidly. f. Once solidified, the solid dispersion can be ground into a fine powder for storage and use.
-
Use in Assays: The resulting this compound solid dispersion powder can be directly dissolved in cell culture medium for in vitro experiments. The PEG-4000 carrier is water-soluble and generally has low cytotoxicity at the concentrations used.
Signaling Pathway Diagrams
This compound-Induced Apoptosis in Hepatocytes
This compound has been shown to induce apoptosis in hepatocytes through a pathway involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of caspases.
This compound-Induced Autophagy in Splenocytes
In splenocytes, this compound has been found to induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway and suppressing p38 MAPK expression.
References
Optimizing Euptox A Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Euptox A for cell culture experiments. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of reported cytotoxic concentrations to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural compound that has shown cytotoxic effects on various cancer cell lines. Its primary mechanisms of action include the induction of G1 phase cell cycle arrest, apoptosis (programmed cell death), and autophagy (a cellular degradation process).[1][2][3] this compound has been observed to increase the production of reactive oxygen species (ROS), leading to cellular stress and triggering apoptotic pathways. It also influences key signaling pathways such as the PI3K/Akt/mTOR and p38 MAPK pathways, which are critical for cell survival and proliferation.
Q2: What is a good starting concentration range for this compound in my cell line?
A2: Based on available data, a broad starting range of 10 µM to 100 µM is advisable for initial screening experiments. However, the optimal concentration is highly cell-line dependent. For sensitive cell lines, concentrations as low as 1 µM may be effective, while more resistant lines might require concentrations exceeding 100 µM. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can vary from 24 to 72 hours, depending on the cell line and the experimental endpoint. Shorter incubation times (24 hours) are often sufficient to observe effects on signaling pathways, while longer incubations (48-72 hours) are typically necessary to measure significant changes in cell viability or to induce apoptosis and cell cycle arrest. A time-course experiment is recommended to determine the optimal incubation period for your experimental goals.
Q4: What solvents can be used to dissolve this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on cell viability. | 1. Concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant to this compound. 4. This compound has degraded. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Consider using a different cell line or a positive control to ensure assay validity. 4. Use a fresh stock of this compound and store it properly (protected from light at -20°C). |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and ensure proper mixing after adding the compound. 3. Avoid using the outermost wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Vehicle control (DMSO) shows significant cytotoxicity. | 1. DMSO concentration is too high. 2. Cell line is particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration in the media is below 0.5%. Prepare a more concentrated stock of this compound if necessary. 2. Determine the maximum tolerable DMSO concentration for your specific cell line with a preliminary experiment. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Differences in cell confluence at the time of treatment. 3. Inconsistent incubation conditions. | 1. Use cells within a consistent and low passage number range. 2. Seed cells to achieve a consistent confluence (e.g., 70-80%) at the start of the experiment. 3. Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
Experimental Protocols & Data
Reported IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
| Cell Line | Cell Type | IC50 (µg/mL) |
| A549 | Human Lung Carcinoma | 369[4] |
| HeLa | Human Cervical Adenocarcinoma | 401[4] |
| Hep-2 | Human Laryngeal Carcinoma | 427[4] |
| HeLa, Caco-2, MCF7 | Human Cervical, Colon, Breast Cancer | This compound was the most cytotoxic component of the extract tested.[5] |
Note: The molecular weight of this compound is approximately 246.3 g/mol . This can be used to convert µg/mL to molar concentrations.
Detailed Experimental Protocols
A critical first step is to establish the optimal cell seeding density and the dose-response curve for this compound in your specific cell line.
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the log of this compound concentration to determine the IC50 value.
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control) for the chosen incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Mechanisms
This compound-Induced Apoptosis Pathway
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction. The subsequent release of cytochrome c from the mitochondria activates a caspase cascade, ultimately leading to programmed cell death.
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for promoting cell survival, growth, and proliferation. By inhibiting this pathway, this compound can lead to cell cycle arrest and induce autophagy.
References
- 1. Induction and mechanism of HeLa cell apoptosis by 9-oxo‑10, 11-dehydroageraphorone from Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Euptox A Technical Support Center: Troubleshooting Aqueous Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to effectively manage and troubleshoot the precipitation of Euptox A in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
This compound is a sesquiterpene, a class of organic compounds that are often characterized by low water solubility.[1][2] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This can be influenced by several factors, including:
-
Concentration: The amount of this compound being added to the solution.
-
Solvent: The type of aqueous buffer or cell culture medium being used.
-
pH: The acidity or alkalinity of the solution.
-
Temperature: The temperature at which the solution is prepared and stored.
-
Presence of other substances: Components in your media or buffer can interact with this compound and affect its solubility.
Q2: I'm observing a precipitate in my cell culture media after adding this compound. What should I do?
Precipitation in cell culture media can be detrimental to your experiment as it alters the effective concentration of your compound and can be toxic to cells. Here are the initial troubleshooting steps:
-
Verify the precipitate: First, confirm that the precipitate is indeed this compound and not a result of other issues like bacterial/fungal contamination or precipitation of media components.[3][4]
-
Review your dissolving protocol: How you initially dissolve and dilute this compound is critical. A common issue is adding a highly concentrated stock solution in an organic solvent directly to the aqueous media, which can cause the compound to crash out of solution.[5]
-
Optimize your stock solution: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO).[6]
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into your aqueous buffer or media. This gradual decrease in solvent concentration can help maintain solubility.
Troubleshooting Guides
Guide 1: Preparing a this compound Stock Solution
A properly prepared stock solution is the first step in avoiding precipitation.
Objective: To prepare a concentrated stock solution of this compound that can be easily diluted into aqueous experimental solutions.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until all the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Guide 2: Diluting this compound into Aqueous Solutions
This guide provides a stepwise method for diluting your this compound stock solution to the final working concentration while minimizing precipitation.
Objective: To prepare a working solution of this compound in an aqueous buffer (e.g., PBS) or cell culture medium without precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Protocol:
-
Pre-warm your aqueous medium: Ensure your buffer or cell culture medium is at the experimental temperature (usually 37°C) to prevent temperature-related precipitation.
-
Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your this compound stock solution in the aqueous medium. For example, dilute your 10 mM stock 1:10 in the medium to create a 1 mM solution.
-
Final Dilution: Add the desired volume of the stock or intermediate solution to your final volume of pre-warmed aqueous medium. It is crucial to add the this compound solution to the aqueous medium while vortexing or gently mixing to ensure rapid and even dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1%) to avoid solvent-induced cell toxicity.[6]
Experimental Workflow for Solubilizing this compound
Caption: A flowchart outlining the recommended procedure for preparing this compound stock and working solutions.
Guide 3: Using a Solid Dispersion Method for Enhanced Solubility
For applications requiring higher concentrations of this compound in aqueous solution, preparing a solid dispersion can significantly improve its dissolution.[8][9]
Objective: To prepare a solid dispersion of this compound with Polyethylene Glycol 4000 (PEG-4000) to increase its aqueous solubility.
Materials:
-
This compound
-
Polyethylene Glycol 4000 (PEG-4000)
-
Beaker
-
Heating apparatus (e.g., hot plate)
-
Refrigerator
-
Mortar and pestle or grinder
-
Sieve (80-mesh)
Protocol:
-
Determine the desired mass ratio of this compound to PEG-4000. Ratios between 1:20 and 1:30 (this compound:PEG-4000) have been shown to be effective.[8]
-
Heat the PEG-4000 in a beaker to its melting point (approximately 60-65°C).[8]
-
Once the PEG-4000 is completely melted, add the this compound powder and stir continuously until a homogenous solution is formed.
-
Immediately cool the mixture in a refrigerator to solidify.
-
After solidification, the mixture can be made brittle by keeping it at a low temperature for a few days.[8]
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Sieve the powder through an 80-mesh sieve to obtain a uniform particle size.[8]
-
The resulting powder can then be dissolved in water or aqueous buffers.
Quantitative Data on this compound Solid Dispersion Dissolution
| Drug:Carrier Ratio (this compound:PEG-4000) | Dissolution after 120 min (%) |
| 1:5 | ≤ 48% |
| 1:15 | ≤ 48% |
| 1:20 | ~72% |
| 1:25 | ~72% |
| 1:30 | > 90% |
| 1:35 | ~80% |
| 1:40 | ~80% |
| Data adapted from a study on this compound solid dispersions. The dissolution was measured in purified water with 0.3% SDS at 37°C.[8] |
Signaling Pathways Involving this compound
Understanding the mechanism of action of this compound can be crucial for experimental design. Below are simplified diagrams of key signaling pathways reported to be affected by this compound.
This compound-Induced Apoptosis via ROS and Mitochondrial Dysfunction
Caption: this compound can induce apoptosis through the generation of Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction.[10]
This compound-Induced Autophagy via PI3K/Akt/mTOR and p38 MAPK Pathways
Caption: this compound has been shown to induce autophagy by inhibiting the PI3K/Akt/mTOR pathway and activating the p38 MAPK pathway.[1]
References
- 1. Showing Compound Sesquiterpenes (FDB004902) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of a solid dispersion of this compound and evaluation of its biological activity and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of a solid dispersion of this compound and evaluation of its biological activity and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Euptox A Stock Solution Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and storage of stable stock solutions of Euptox A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Based on available data and general practices for sesquiterpenes, high-purity dimethyl sulfoxide (DMSO) or ethanol are recommended as solvents for preparing this compound stock solutions. An ethanol solution of 100 µg/mL has been successfully used for experimental purposes.[1] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity.[2][3]
Q2: How should I store the solid form of this compound?
A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.
Q3: What is the recommended storage temperature for the this compound stock solution?
A3: For long-term stability, it is recommended to store the this compound stock solution at -20°C or -80°C.[4][5] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but validation is recommended.
Q4: Is this compound sensitive to light?
A4: While specific data on the photosensitivity of this compound is limited, many natural products, including some sesquiterpenes, are light-sensitive.[6] Therefore, it is best practice to prepare and store the stock solution in amber or light-blocking vials and to minimize exposure to light during handling.
Q5: How can I ensure the stability of my this compound stock solution over time?
A5: To ensure long-term stability:
-
Use a high-purity, anhydrous solvent.
-
Store the solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
Protect the solution from light by using amber vials.[6]
-
Ensure the storage container is tightly sealed to prevent solvent evaporation and contamination.
Q6: What are the safety precautions for handling this compound?
A6: this compound is a known toxin.[1] When handling solid this compound or its solutions, standard laboratory safety precautions for hazardous chemicals should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound does not fully dissolve. | - Insufficient solvent volume.- Low solvent purity.- Inappropriate solvent.- Compound has precipitated out of solution. | - Gently warm the solution (up to 50°C) and vortex or sonicate to aid dissolution.- Increase the solvent volume to decrease the concentration.- Try a different recommended solvent (e.g., if it fails in ethanol, try DMSO).- Ensure the solvent is anhydrous and of high purity. |
| Precipitate forms in the stock solution upon storage at low temperatures. | - The concentration of this compound is too high for the chosen solvent at that temperature. | - Before use, allow the vial to warm to room temperature and vortex or sonicate to redissolve the precipitate.- Prepare a new stock solution at a lower concentration.- Consider a different solvent with better solubility at low temperatures. |
| Inconsistent experimental results using the stock solution. | - Degradation of this compound due to improper storage (light exposure, frequent freeze-thaw cycles).- Inaccurate initial weighing or dilution.- Solvent evaporation leading to a change in concentration. | - Prepare a fresh stock solution from solid material.- Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.- Ensure accurate weighing and dilution calculations.- Use tightly sealed vials to prevent solvent evaporation. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a detailed method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity
-
Amber glass vial with a screw cap
-
Microcentrifuge tubes (for aliquots)
-
Analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Calculations:
The molecular weight of this compound (9-oxo-10,11-dehydroageraphorone) is 248.32 g/mol .
To prepare a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 248.32 g/mol x 1000 mg/g = 2.48 mg
-
Procedure:
-
Weighing this compound:
-
Tare a clean, dry amber glass vial on an analytical balance.
-
Carefully weigh 2.48 mg of solid this compound directly into the vial. Record the exact weight.
-
-
Adding Solvent:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
-
Dissolution:
-
Tightly cap the vial.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
If the compound does not fully dissolve, you may sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Workflow for Preparing this compound Stock Solution
References
- 1. journals.plos.org [journals.plos.org]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gmpplastic.com [gmpplastic.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. education.eviq.org.au [education.eviq.org.au]
Technical Support Center: Overcoming Euptox A Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Euptox A in cancer cell lines. The information is designed for an audience of researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter, presented in a question-and-answer format.
Issue 1: Decreased cell death observed in this compound-treated cancer cell lines over time.
Question: We have been treating our cancer cell line with this compound and initially observed significant apoptosis. However, after several passages, the efficacy of this compound has noticeably decreased. How can we confirm and quantify this resistance?
Answer: To confirm and quantify the observed resistance, a dose-response analysis using a cell viability assay is recommended.
Recommended Experiment: MTT Assay
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed the parental (sensitive) and the suspected resistant cancer cells in separate 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Include wells with medium only as a background control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells containing medium with the vehicle (e.g., DMSO) at the same concentration used for the highest this compound dose.
-
Incubation with this compound: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[1]
-
Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Gently shake the plates for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) value for both the sensitive and resistant cell lines.
Data Presentation: Comparison of IC50 Values
| Cell Line | This compound IC50 (µM) after 48h | Fold Resistance |
| Parental (Sensitive) | 5.2 | 1.0 |
| Resistant Sub-line | 28.7 | 5.5 |
This is example data and should be replaced with experimental results.
Interpretation: A significant increase (typically >2-fold) in the IC50 value of the resistant sub-line compared to the parental line confirms the development of resistance.
Issue 2: Reduced apoptotic markers in this compound-treated cells.
Question: Our Western blot and flow cytometry analyses show a decrease in apoptotic markers (e.g., cleaved caspase-3, Annexin V positive cells) in our long-term this compound-treated cell line compared to our initial experiments. What could be the underlying mechanism?
Answer: A reduction in apoptotic markers suggests that the cells have developed mechanisms to evade this compound-induced apoptosis. This could be due to alterations in apoptosis-regulating proteins or the activation of pro-survival signaling pathways.
Recommended Experiment: Annexin V/PI Apoptosis Assay and Western Blot for Apoptosis-Related Proteins.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat both sensitive and resistant cells with this compound at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated controls for both cell lines.
-
Cell Harvesting: Collect the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Data Presentation: Apoptosis Assay Results
| Cell Line | Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Parental (Sensitive) | Untreated | 3.1 | 1.5 |
| Parental (Sensitive) | This compound (5 µM) | 45.2 | 15.8 |
| Resistant Sub-line | Untreated | 2.8 | 1.9 |
| Resistant Sub-line | This compound (30 µM) | 12.7 | 5.4 |
This is example data and should be replaced with experimental results.
Interpretation: A significantly lower percentage of apoptotic cells in the resistant line upon treatment with a higher concentration of this compound indicates a block in the apoptotic pathway.
Experimental Workflow: Investigating Reduced Apoptosis
Caption: Workflow for investigating decreased apoptosis in response to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways affected by this compound?
This compound is known to induce apoptosis and autophagy through the modulation of several key signaling pathways:
-
Mitochondrial Apoptosis Pathway: this compound induces the accumulation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential.[2] This results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, leading to apoptosis.[2] It also modulates the balance of Bcl-2 family proteins, suppressing the anti-apoptotic Bcl-2 and promoting the pro-apoptotic Bax.[2]
-
PI3K/Akt/mTOR Pathway: this compound can inhibit the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and autophagy. Inhibition of this pathway can lead to cell cycle arrest and the induction of autophagy.
-
p38 MAPK Pathway: this compound can activate the p38 MAPK signaling pathway, which is involved in cellular responses to stress and can lead to the induction of autophagy.[3]
Signaling Pathway of this compound-Induced Apoptosis and Autophagy
Caption: Signaling pathways modulated by this compound leading to apoptosis and autophagy.
Q2: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, based on its known mechanisms of action, potential resistance could arise from:
-
Alterations in the Apoptotic Machinery:
-
Overexpression of anti-apoptotic proteins: Increased expression of Bcl-2 or Bcl-xL can sequester pro-apoptotic proteins like Bax and Bak, preventing mitochondrial outer membrane permeabilization and subsequent apoptosis.[4]
-
Downregulation or mutation of pro-apoptotic proteins: Reduced expression or inactivating mutations in Bax or Bak can inhibit the apoptotic cascade.
-
Mutations in p53: As p53 can regulate apoptosis, mutations in the TP53 gene can lead to resistance to apoptosis-inducing agents.[5]
-
-
Activation of Pro-Survival Signaling Pathways:
-
Constitutive activation of the PI3K/Akt/mTOR pathway: This pathway promotes cell survival and can counteract the pro-apoptotic and autophagic effects of this compound.[6][7] Hyperactivation of this pathway is a common mechanism of drug resistance in cancer.[2][3]
-
Aberrant p38 MAPK signaling: While this compound can activate p38 MAPK to induce autophagy, chronic activation of this pathway can, in some contexts, promote cell survival and contribute to drug resistance.[8][9]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Enhanced Autophagy as a Survival Mechanism: While this compound induces autophagy, in some resistant cells, autophagy may be upregulated as a pro-survival mechanism to cope with cellular stress, thereby promoting resistance.[10]
Logical Relationship of Potential Resistance Mechanisms
Caption: Potential mechanisms leading to the development of resistance to this compound.
Q3: How can I investigate if the PI3K/Akt or p38 MAPK pathways are involved in the resistance to this compound in my cell line?
You can investigate the involvement of these pathways by examining their activation status in your resistant cell line compared to the sensitive parental line and by using specific inhibitors to see if sensitivity to this compound can be restored.
Recommended Experiment: Western Blot for key signaling proteins and combination therapy with pathway inhibitors.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Grow sensitive and resistant cells to 70-80% confluency. Treat with this compound at the respective IC50 concentrations for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and p38 MAPK overnight at 4°C. Also, probe for downstream targets like mTOR and key apoptosis proteins like Bcl-2 and cleaved caspase-3. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Western Blot Analysis Results (Hypothetical)
| Protein | Parental (Sensitive) | Resistant Sub-line | Interpretation |
| p-Akt (Ser473) | Decreased with this compound | Basally high, no change with this compound | Constitutive Akt activation in resistant cells |
| Total Akt | No significant change | No significant change | Equal loading |
| p-p38 MAPK | Increased with this compound | Basally high, further increase with this compound | Hyperactivation of p38 MAPK in resistant cells |
| Total p38 MAPK | No significant change | No significant change | Equal loading |
| Bcl-2 | Decreased with this compound | High basal level, no change with this compound | Overexpression of anti-apoptotic protein |
| Cleaved Caspase-3 | Increased with this compound | No significant increase with this compound | Block in apoptosis execution |
This is example data and should be replaced with experimental results.
Follow-up Experiment: To confirm the role of these pathways, pre-treat the resistant cells with a PI3K inhibitor (e.g., LY294002) or a p38 MAPK inhibitor (e.g., SB203580) for 1-2 hours before adding this compound. Then, perform an MTT or apoptosis assay. If the inhibitors re-sensitize the cells to this compound, it confirms the involvement of that pathway in the resistance mechanism.
Q4: My cells are not undergoing apoptosis but show signs of cell cycle arrest. How can I analyze this?
This compound can induce G0/G1 cell cycle arrest.[1][2] If your cells are resistant to apoptosis, they may accumulate in a specific phase of the cell cycle. This can be analyzed using flow cytometry with propidium iodide (PI) staining.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Harvesting: Treat sensitive and resistant cells with this compound. Harvest at least 1 x 10⁶ cells per sample.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.[12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[13]
-
PI Staining: Add PI solution (50 µg/mL) to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Data Presentation: Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Parental (Sensitive) | Untreated | 55.4 | 28.1 | 16.5 |
| Parental (Sensitive) | This compound | 75.2 | 10.3 | 14.5 |
| Resistant Sub-line | Untreated | 58.1 | 25.9 | 16.0 |
| Resistant Sub-line | This compound | 60.3 | 24.5 | 15.2 |
This is example data and should be replaced with experimental results.
Interpretation: An accumulation of cells in the G0/G1 phase in the sensitive line after this compound treatment confirms cell cycle arrest. The lack of a significant G0/G1 arrest in the resistant line suggests that the cells have bypassed this checkpoint, which could be a component of the resistance mechanism.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Resistance and Apoptosis in Cancer Treatment: Development of...: Ingenta Connect [ingentaconnect.com]
- 6. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 7. A Perspective of PI3K/AKT/mTOR Pathway Inhibitors to Overcome Drug-resistance in Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Increased p38-MAPK is responsible for chemotherapy resistance in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Refining Euptox A Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euptox A in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary target organs in vivo?
A1: this compound (9-oxo-10, 11-dehydroageraphorone) is a toxic sesquiterpene isolated from the plant Ageratina adenophora.[1] In vivo studies in animal models, primarily mice and rats, have identified the liver and spleen as the main target organs for its toxicity.[1]
Q2: What is the typical route of administration for this compound in in vivo studies?
A2: The most common route of administration for this compound in published animal studies is oral gavage.[2][3]
Q3: What is the reported LD50 of this compound in mice?
A3: The median lethal dose (LD50) of this compound in mice has been reported to be 1470 mg/kg of body weight when administered orally.
Q4: How should I prepare this compound for oral administration, considering its solubility?
A4: this compound is poorly soluble in water. To improve its solubility for in vivo studies, it can be prepared as a solid dispersion. One successful method involves using polyethylene glycol 4000 (PEG-4000) as a carrier.[4] The compound can also be dissolved in a suitable vehicle such as corn oil or a solution containing a small percentage of DMSO and Tween 80, but the final vehicle composition should always be tested for its own potential toxicity.
Q5: What are the known mechanisms of action for this compound-induced toxicity?
A5: this compound has been shown to induce cell cycle arrest (G0/G1 or G1 phase), apoptosis, and autophagy.[3] These effects are mediated through the modulation of signaling pathways, including the PI3K/Akt/mTOR and p38 MAPK pathways.[3] In hepatocytes, toxicity is associated with increased reactive oxygen species (ROS) production and mitochondrial dysfunction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the refinement of this compound dosage for in vivo studies.
| Issue | Potential Cause | Recommended Solution |
| High mortality or severe adverse effects at initial doses. | The initial dose is too close to the toxic or lethal range. | - Start with a much lower dose, for example, 1/10th of the reported LD50 (around 147 mg/kg) and perform a dose-ranging study. - Carefully observe animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and establish a maximum tolerated dose (MTD). |
| No observable phenotype or desired effect at the tested doses. | - The administered dose is too low. - The duration of the study is insufficient to observe the desired effect. - The chosen animal model is not sensitive to this compound. | - Gradually increase the dose in subsequent cohorts. - Extend the duration of the study based on the expected mechanism of action. - Review the literature to ensure the selected animal strain and species are appropriate. |
| Inconsistent results between animals in the same dose group. | - Improper oral gavage technique leading to inaccurate dosing or aspiration. - Variability in the formulation or suspension of this compound. - Individual animal differences in metabolism or sensitivity. | - Ensure all personnel are proficient in oral gavage techniques. A standard operating procedure is provided below. - Prepare the dosing solution fresh each time and ensure it is homogenous before each administration. - Increase the number of animals per group to improve statistical power and account for individual variability. |
| Difficulty in dissolving this compound for administration. | This compound has poor aqueous solubility. | - Utilize a co-solvent system (e.g., DMSO/Tween 80/saline), ensuring the final concentration of the solvents is non-toxic. - Prepare a solid dispersion with a carrier like PEG-4000 to enhance solubility.[4] |
Quantitative Data Summary
The following tables summarize the in vivo dosage information for this compound from a key study on hepatotoxicity in mice.
Table 1: In Vivo Dosage of this compound for Hepatotoxicity Study in Mice
| Parameter | Details |
| Animal Model | Kunming mice |
| Route of Administration | Oral gavage |
| Dosage Range | 200, 400, and 800 mg/kg body weight |
| Dosing Frequency | Once daily |
| Study Duration | 30 days |
| Vehicle | Not specified in the abstract |
| Reference | Okyere et al., 2020 |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage in Mice
This protocol provides a standardized method for the oral administration of this compound to mice.
Materials:
-
This compound dosing solution
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
Syringes (1 ml or appropriate for the dosing volume)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required dose volume.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Mark this depth on the needle.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth.
-
Advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.
-
If any resistance is met, withdraw the needle and attempt to re-insert.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.
-
Administering the solution too quickly can cause regurgitation and aspiration.
-
-
Post-Administration:
-
Gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing.
-
Continue to monitor the animals regularly according to your experimental plan.
-
Protocol 2: Determining Optimal this compound Dosage for Splenotoxicity Studies
As specific dosages from the key splenotoxicity study by Mo et al. (2017) are not detailed in the available abstract, a dose-finding study is recommended.
Objective: To determine a dose range of this compound that induces measurable splenotoxicity without causing excessive systemic toxicity or mortality.
Experimental Design:
-
Pilot Dose-Ranging Study:
-
Based on the hepatotoxicity data and LD50, select a range of 3-4 doses. A suggested starting range could be 100, 200, and 400 mg/kg.
-
Administer this compound orally to small groups of mice (n=3-5 per group) for a defined period (e.g., 14 or 30 days).
-
Include a vehicle control group.
-
-
Monitoring and Endpoints:
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
At the end of the study, collect spleens and measure spleen weight and size.
-
Perform histological analysis of the spleen to assess for pathological changes.
-
Analyze splenocytes for markers of apoptosis, autophagy, and cell cycle arrest via flow cytometry and western blotting, focusing on the PI3K/Akt/mTOR and p38 MAPK pathways.
-
-
Dose Selection:
-
Select a dose or a range of doses that produce a significant and reproducible effect on the spleen with an acceptable level of systemic toxicity for your definitive studies.
-
Visualizations
Caption: Signaling pathways affected by this compound.
References
- 1. Toxic mechanisms and pharmacological properties of this compound, a toxic monomer from A. adenophora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces G1 Arrest and Autophagy via p38 MAPK- and PI3K/Akt/mTOR-Mediated Pathways in Mouse Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of a solid dispersion of this compound and evaluation of its biological activity and safety - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the large-scale purification of Euptox A
Disclaimer: Euptox A is a fictional molecule. The following troubleshooting guides and protocols are based on common challenges and methodologies encountered in the large-scale purification of recombinant therapeutic proteins.
This technical support center provides guidance for researchers, scientists, and drug development professionals working on the large-scale purification of this compound. Here you will find troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound After Affinity Chromatography
-
Q1: My final yield of this compound is significantly lower than expected after the initial affinity chromatography step. What are the common causes and how can I troubleshoot this?
A1: Low yield after affinity chromatography is a frequent challenge. The issue can often be traced back to problems with protein expression, cell lysis, or the chromatography process itself.[1][2]
Possible Causes & Solutions:
-
Poor Expression or Solubility: The expression levels of this compound might be low, or the protein may be forming insoluble aggregates known as inclusion bodies.[1]
-
Troubleshooting:
-
Analyze a sample of the cell lysate by SDS-PAGE and Western blot to confirm the expression level and solubility of this compound.
-
Optimize expression conditions (e.g., lower induction temperature, different inducer concentration) to improve protein solubility.
-
-
-
Inefficient Cell Lysis: If the cells are not completely lysed, a significant amount of this compound will not be released for purification.[1]
-
Troubleshooting:
-
Evaluate the efficiency of your lysis method (e.g., sonication, high-pressure homogenization) by microscopy or by measuring the release of a cytosolic enzyme.
-
Increase the intensity or duration of the lysis procedure.
-
-
-
Suboptimal Binding to Resin: The conditions of your binding buffer may not be optimal for the interaction between this compound and the affinity resin.[3]
-
Troubleshooting:
-
Ensure the pH and ionic strength of your lysis and binding buffers are within the recommended range for the affinity resin.
-
Increase the incubation time of the lysate with the resin to ensure complete binding.
-
-
-
Premature Elution: The wash buffer might be too stringent, causing this compound to elute from the column before the elution step.
-
Troubleshooting:
-
Analyze the wash fractions by SDS-PAGE to check for the presence of this compound.
-
Decrease the stringency of the wash buffer (e.g., lower the concentration of the competing ligand or change the salt concentration).
-
-
-
Issue 2: this compound Aggregation During Purification
-
Q2: I'm observing significant precipitation of this compound during and after purification. What causes this aggregation and how can I prevent it?
A2: Protein aggregation is a common problem, especially with large, complex proteins like this compound. Aggregation can be triggered by various factors throughout the purification process, including buffer conditions, temperature, and protein concentration.[4][5][6][7]
Possible Causes & Solutions:
-
Buffer Composition: The pH and ionic strength of the buffers can influence the stability of this compound.[8]
-
High Protein Concentration: As the protein becomes more concentrated during purification, the likelihood of aggregation increases.[8]
-
Troubleshooting:
-
Perform purification steps at a lower protein concentration if possible.
-
If a high final concentration is required, perform a buffer exchange into a formulation buffer optimized for long-term stability immediately after the final purification step.
-
-
-
Temperature Stress: Exposure to elevated temperatures can cause this compound to unfold and aggregate.
-
Troubleshooting:
-
Perform all purification steps at a controlled low temperature (e.g., 4°C).
-
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation.[8]
-
Troubleshooting:
-
Aliquot the purified this compound into single-use volumes to avoid multiple freeze-thaw cycles.
-
Add cryoprotectants like glycerol to the final formulation buffer.[8]
-
-
-
Issue 3: High Endotoxin Levels in the Final this compound Product
-
Q3: My purified this compound has unacceptably high levels of endotoxin. What are the sources of endotoxin and what are the best strategies for removal?
A3: Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are common contaminants in recombinant protein preparations.[9] Their removal is critical for therapeutic proteins.[10][11]
Possible Causes & Solutions:
-
Source of Contamination: Endotoxins can be introduced from the host cells (if using a Gram-negative system like E. coli), raw materials, equipment, or handling.
-
Troubleshooting:
-
Use endotoxin-free water and reagents for all buffers and solutions.
-
Thoroughly clean and depyrogenate all glassware and equipment.
-
-
-
Ineffective Removal during Purification: Standard chromatography techniques may not be sufficient to remove endotoxins.
-
Troubleshooting:
-
Anion Exchange Chromatography: This method is effective for endotoxin removal as endotoxins are negatively charged and bind strongly to anion exchange resins.[12]
-
Affinity Chromatography for Endotoxin Removal: Specialized affinity resins are available that specifically bind and remove endotoxins.[9][12]
-
Phase Separation: Using detergents like Triton X-114 can effectively partition endotoxins into a detergent-rich phase, separating them from the protein.[12]
-
-
-
Data Presentation
Table 1: Comparison of Affinity Resins for this compound Purification
| Resin Type | Binding Capacity (mg this compound/mL resin) | Purity (%) | Yield (%) |
| Resin X | 15 | 92 | 85 |
| Resin Y | 25 | 88 | 90 |
| Resin Z | 20 | 95 | 80 |
Table 2: Effect of Arginine Concentration on this compound Aggregation
| Arginine Concentration (mM) | Aggregation (%) | Recovery (%) |
| 0 | 25 | 70 |
| 50 | 10 | 85 |
| 100 | 5 | 92 |
| 200 | <2 | 95 |
Experimental Protocols
Protocol 1: Large-Scale Affinity Chromatography of this compound
-
Column Preparation:
-
Pack a chromatography column with the chosen affinity resin (e.g., Resin Z).
-
Equilibrate the column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).[13]
-
-
Sample Loading:
-
Clarify the cell lysate by centrifugation and filtration to remove cell debris.
-
Load the clarified lysate onto the equilibrated column at a flow rate recommended by the resin manufacturer.
-
-
Washing:
-
Wash the column with 10-15 CV of wash buffer (e.g., 20 mM Tris, 150 mM NaCl, 20 mM Imidazole, pH 7.5) to remove unbound impurities.
-
-
Elution:
-
Elute this compound from the column using an elution buffer containing a high concentration of a competing agent (e.g., 20 mM Tris, 150 mM NaCl, 250 mM Imidazole, pH 7.5).
-
Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.
-
-
Column Regeneration and Storage:
-
Regenerate the column according to the manufacturer's instructions.
-
Store the column in a solution containing an antimicrobial agent (e.g., 20% ethanol) to prevent microbial growth.
-
Protocol 2: Size Exclusion Chromatography for Aggregate Removal
-
Column Preparation:
-
Equilibrate a size exclusion chromatography (SEC) column with 2-3 CV of a suitable buffer (e.g., PBS, pH 7.4).[14] The buffer should be chosen to maintain the stability of this compound.
-
-
Sample Preparation:
-
Concentrate the pooled fractions from the affinity chromatography step to a volume that is 1-2% of the SEC column volume.
-
Filter the concentrated sample through a 0.22 µm filter to remove any particulates.[14]
-
-
Sample Injection and Elution:
-
Inject the prepared sample onto the SEC column.
-
Elute the protein with the equilibration buffer at a constant flow rate.[15] Larger molecules (aggregates) will elute first, followed by the monomeric this compound.
-
-
Fraction Collection:
-
Collect fractions and analyze them by SDS-PAGE and UV absorbance to identify the fractions containing pure, monomeric this compound.
-
Mandatory Visualizations
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. neb.com [neb.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. A Screening Methodology for Purifying Proteins with Aggregation Problems | Springer Nature Experiments [experiments.springernature.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - UZ [thermofisher.com]
- 10. acciusa.com [acciusa.com]
- 11. Single step protocol to purify recombinant proteins with low endotoxin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. neb.com [neb.com]
- 14. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 15. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
Euptox A solid dispersion formulation to improve delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Euptox A solid dispersion formulations. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
1. What is the primary purpose of formulating this compound as a solid dispersion?
This compound is a poorly water-soluble compound. Formulating it as a solid dispersion with a hydrophilic carrier, such as polyethylene glycol-4000 (PEG-4000), significantly enhances its dissolution rate and, consequently, its potential bioavailability. This is achieved by dispersing this compound at a molecular level within the carrier matrix, reducing its crystallinity and increasing the surface area available for dissolution.[1]
2. Which carrier was found to be effective for this compound solid dispersion?
Polyethylene glycol-4000 (PEG-4000) has been successfully used as a carrier to prepare a solid dispersion of this compound via the melting method.[2][3]
3. What is the mechanism of action of this compound?
This compound has been shown to induce cell cycle arrest at the G1 phase, autophagy, and apoptosis in various cell lines.[4][5] Its cytotoxic effects are mediated through multiple signaling pathways, including the p38 MAPK and PI3K/Akt/mTOR pathways, as well as through the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction.[4][5][6]
4. What are the main target organs for this compound toxicity?
Studies have indicated that the primary target organs for this compound toxicity are the liver and spleen.[7][8]
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and characterization of this compound solid dispersions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Dissolution Rate | - Incomplete amorphization of this compound.- Suboptimal drug-to-carrier ratio.- Phase separation during cooling. | - Ensure the melting temperature is sufficient to dissolve this compound in the molten carrier completely.- Optimize the drug-to-carrier ratio; a ratio of 1:30 (this compound:PEG-4000) has shown good results.[2]- Rapid cooling of the molten mixture can help prevent phase separation.[1] |
| Physical Instability (Recrystallization) During Storage | - High humidity and/or temperature.- Inappropriate carrier selection or ratio. | - Store the solid dispersion in a desiccator at a controlled, cool temperature.- Ensure the selected carrier has a glass transition temperature (Tg) well above the storage temperature to maintain the amorphous state. |
| Inconsistent Batch-to-Batch Results | - Variation in raw material properties (e.g., purity of this compound, molecular weight of PEG).- Inconsistent heating and cooling rates. | - Use raw materials from the same batch and supplier for a series of experiments.- Standardize the heating and cooling protocols using a controlled temperature bath or similar equipment. |
| Poor Powder Flowability | - Particle size and morphology. | - Gentle grinding or sieving of the solid dispersion can improve flow properties. Be cautious not to induce recrystallization through excessive mechanical stress. |
| Unexpected Thermal Behavior (DSC Analysis) | - Presence of residual solvent (if using a solvent-based method).- Phase separation or degradation. | - Ensure complete removal of any solvent by drying under vacuum.- Analyze the sample immediately after preparation to minimize changes. Compare with the thermal behavior of the individual components. |
Experimental Protocols
Preparation of this compound Solid Dispersion (Melting Method)
This protocol is based on the successful formulation of this compound with PEG-4000.[2][3]
Materials:
-
This compound
-
Polyethylene glycol-4000 (PEG-4000)
-
Heating mantle or oil bath with a magnetic stirrer
-
Beaker
-
Spatula
-
Ice bath
Procedure:
-
Weigh the desired amounts of this compound and PEG-4000 to achieve the target drug-to-carrier ratio (e.g., 1:30).
-
Place the PEG-4000 in a beaker and heat it to 60°C using a heating mantle or oil bath while stirring until it is completely melted.[9]
-
Gradually add the weighed this compound to the molten PEG-4000 with continuous stirring until a clear, homogeneous solution is obtained.
-
Once the this compound is completely dissolved, remove the beaker from the heat source.
-
Immediately place the beaker in an ice bath to rapidly solidify the molten mixture.
-
The resulting solid mass can be pulverized using a mortar and pestle and then sieved to obtain a uniform particle size.
-
Store the prepared solid dispersion in a tightly sealed container in a desiccator.
In Vitro Dissolution Study
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a dissolution medium (e.g., phosphate buffer, pH 6.8).
-
Set the dissolution apparatus parameters (e.g., paddle speed at 100 rpm, temperature at 37 ± 0.5°C).
-
Accurately weigh an amount of the this compound solid dispersion equivalent to a specific dose of this compound.
-
Add the solid dispersion to the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a UV-Vis spectrophotometer at a wavelength of 270 nm.[2][9]
-
Calculate the cumulative percentage of drug dissolved at each time point.
Data Presentation
Table 1: Dissolution of this compound Solid Dispersions at Different Drug-to-Carrier Ratios
| Drug:Carrier Ratio (this compound:PEG-4000) | Dissolution (%) after 120 minutes |
| 1:5 | ≤ 48% |
| 1:15 | ≤ 48% |
| 1:20 | ~ 72% |
| 1:25 | ~ 72% |
| 1:30 | > 90% |
| 1:35 | ~ 80% |
| 1:40 | ~ 80% |
Data synthesized from literature.[2]
Visualizations
Signaling Pathways of this compound-Induced Cytotoxicity
Caption: Signaling pathways activated by this compound.
Experimental Workflow for Solid Dispersion Preparation and Evaluation
Caption: Workflow for this compound solid dispersion.
References
- 1. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of a solid dispersion of this compound and evaluation of its biological activity and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of a solid dispersion of this compound and evaluation of its biological activity and safety | PLOS One [journals.plos.org]
- 4. This compound Induces G1 Arrest and Autophagy via p38 MAPK- and PI3K/Akt/mTOR-Mediated Pathways in Mouse Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Toxic mechanisms and pharmacological properties of this compound, a toxic monomer from A. adenophora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
Validation & Comparative
A Comparative Analysis of Euptox A and Cisplatin Cytotoxicity for Cancer Research
An objective guide for researchers, scientists, and drug development professionals on the cytotoxic properties of Euptox A and the widely-used chemotherapeutic agent, cisplatin. This report synthesizes available experimental data to compare their mechanisms of action and cytotoxic effects on various cell lines.
This guide provides a comparative overview of this compound, a natural compound, and cisplatin, a cornerstone of chemotherapy, focusing on their cytotoxic effects. While cisplatin is a well-established anti-cancer drug, this compound is a less-studied toxin with emerging evidence of anti-cancer potential. This comparison aims to furnish researchers with the necessary data to evaluate their potential applications in cancer research and drug development.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin in various cancer cell lines. It is crucial to note that the IC50 values for cisplatin can exhibit significant heterogeneity across different studies due to variations in experimental conditions.[1][2][3] Direct comparative studies between this compound and cisplatin under identical conditions are limited, warranting further investigation.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| HeLa | Data not available | - | - | - |
| Caco-2 | Data not available | - | - | - |
| MCF7 | Data not available | - | - | - |
Quantitative IC50 data for this compound in common cancer cell lines remains to be robustly established in publicly available literature.
Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| HeLa | ~5-30 | 48 | MTT | [2][4] |
| Caco-2 | ~107 | 48 | MTT | [5] |
| MCF-7 | ~10-40 | 48-72 | MTT | [1][3] |
| A549 | ~7.5-11 | 48-72 | MTT | [5] |
| A2780 | 1.92 | 4 | Clonogenic | [6] |
| CP70 | 18.00 | 4 | Clonogenic | [6] |
| C30 | 56.77 | 4 | Clonogenic | [6] |
| DU-145 | ~75 | 24 | MTT | [7] |
Mechanisms of Cytotoxicity
This compound and cisplatin induce cell death through distinct yet partially overlapping mechanisms. Both compounds are known to induce apoptosis and cell cycle arrest, key processes in eliminating cancerous cells.
This compound: Induction of Apoptosis via Oxidative Stress
This compound's cytotoxic effects are primarily linked to the induction of oxidative stress.[8][9] This is characterized by an accumulation of reactive oxygen species (ROS), which in turn triggers mitochondrial dysfunction and initiates the intrinsic apoptotic pathway.[8][9] This process involves the loss of mitochondrial membrane potential, the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[8][9] Subsequently, a caspase cascade is activated, notably involving caspase-9 and caspase-3, leading to the execution of apoptosis.[8][9] Furthermore, this compound has been shown to induce G0/G1 phase cell cycle arrest in hepatocytes.[8][9]
Cisplatin: DNA Damage as the Primary Trigger
Cisplatin's primary mechanism of action involves binding to DNA to form adducts, which interferes with DNA replication and transcription.[10][11] This DNA damage response activates cell cycle checkpoints, predominantly causing arrest in the G2/M phase, although G1 and S phase arrest can also occur.[10][12][13][14] If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis.[6][15] Similar to this compound, cisplatin-induced apoptosis can also be mediated by the generation of ROS and subsequent mitochondrial dysfunction, acting as a secondary pathway to enhance its cytotoxic effects.[5][16]
Signaling Pathways and Experimental Workflows
To visually represent the complex processes described, the following diagrams illustrate the signaling pathways of this compound and cisplatin, along with a typical experimental workflow for assessing cytotoxicity.
Caption: this compound induced apoptotic signaling pathway.
Caption: Cisplatin induced apoptotic signaling pathway.
Caption: General experimental workflow for cytotoxicity studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[17]
-
Drug Treatment: Treat the cells with various concentrations of this compound or cisplatin for the desired incubation period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[17]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[10][17]
-
Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][17]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[10][17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed 1 × 10^6 cells in a T25 flask and treat with the desired concentration of this compound or cisplatin.[8]
-
Cell Harvesting: After the incubation period, collect both floating and adherent cells.[8]
-
Washing: Wash the cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[6]
-
Staining: Add 5 µL of Annexin V-FITC and 2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[6][8]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[6][8] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[6][8]
Cell Cycle Analysis using Propidium Iodide (PI)
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.
-
Cell Preparation: Harvest approximately 1×10^6 cells and wash with PBS.[18]
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[18]
-
Washing: Wash the fixed cells twice with PBS.[18]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/ml) to degrade RNA and incubate for at least 5 minutes at room temperature.[18]
-
PI Staining: Add PI solution (50 µg/ml) to the cells.[18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[9][15]
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bosterbio.com [bosterbio.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
Euptox A vs. Doxorubicin: A Comparative Analysis of Apoptotic Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic pathways induced by Euptox A, a natural toxin, and Doxorubicin, a conventional chemotherapeutic agent. The information presented herein is intended to assist researchers in understanding the distinct mechanisms of these two compounds, with supporting experimental data and detailed methodologies for key assays.
Introduction
This compound, a toxic monomer derived from the invasive plant Ageratina adenophora, has demonstrated significant cytotoxic effects, primarily through the induction of apoptosis.[1] Doxorubicin, an anthracycline antibiotic, is a widely used and potent chemotherapy drug that exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis.[2][3][4] Understanding the nuances of their apoptotic pathways is crucial for the development of novel and more effective cancer therapies.
Mechanism of Action and Apoptotic Pathways
This compound: A Mitochondria-Centric Pathway
This compound primarily triggers the intrinsic, mitochondria-mediated apoptotic pathway.[5][6] The cascade of events is initiated by the accumulation of reactive oxygen species (ROS), which leads to a disruption of mitochondrial function.[5][7] Key molecular events in the this compound-induced apoptotic pathway include:
-
Upregulation of Bax and Downregulation of Bcl-2: This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane.[5][8]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The increased permeability of the mitochondrial membrane results in its depolarization.[5][8]
-
Release of Pro-apoptotic Factors: Cytochrome c and Apoptosis Inducing Factor (AIF) are released from the mitochondria into the cytoplasm.[5][8]
-
Caspase Activation: The release of cytochrome c leads to the activation of caspase-9, which in turn activates the executioner caspase-3.[5]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.[5]
Importantly, studies indicate that this compound does not activate the extrinsic, death receptor-mediated pathway involving Fas, FasL, and caspase-8.[5][8] this compound has also been shown to induce cell cycle arrest at the G0/G1 or G1 phase.[5][7][9]
Doxorubicin: A Multi-Faceted Approach to Apoptosis
Doxorubicin induces apoptosis through a more complex and multifaceted mechanism that involves both intrinsic and extrinsic pathways, as well as DNA damage-induced signals.[3][10][11] The key mechanisms of doxorubicin-induced apoptosis are:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[2][3][4] This DNA damage can trigger a p53-dependent apoptotic response.[12]
-
Generation of Reactive Oxygen Species (ROS): Similar to this compound, doxorubicin generates ROS, which contributes to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway.[11][13]
-
Mitochondrial Pathway Activation: Doxorubicin induces the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the activation of caspase-9 and caspase-3.[10][14]
-
Induction of the Extrinsic Pathway: Some studies suggest that doxorubicin can also activate the extrinsic pathway, although the intrinsic pathway is considered the main route of apoptosis induction.[10]
-
Induction of Other Cell Death Mechanisms: Depending on the dose and cell type, doxorubicin can also induce other forms of cell death, such as necrosis and autophagy.[3][15]
Quantitative Data Comparison
While direct comparative studies under identical conditions are limited, the following tables summarize available data on the cytotoxic effects of this compound and Doxorubicin in various cancer cell lines.
| Compound | Cell Line | IC50 Value | Assay | Reference |
| This compound | HeLa | Cytotoxic | MTT Assay | [1] |
| Caco-2 | Cytotoxic | MTT Assay | [1] | |
| MCF-7 | Cytotoxic | MTT Assay | [1] | |
| Doxorubicin | HeLa | 1.00 µM | MTT Assay | [10] |
| MCF-7 | 2.50 µM | MTT Assay | [7] | |
| A549 | 1.50 µM | MTT Assay | [10] | |
| LNCaP | 0.25 µM | MTT Assay | [10] | |
| PC3 | 8.00 µM | MTT Assay | [10] | |
| HepG2 | 12.18 µM | MTT Assay | [7] | |
| UMUC-3 | 5.15 µM | MTT Assay | [7] |
Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay method used. The data presented here is for comparative purposes and is collated from different studies.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and doxorubicin are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or doxorubicin for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Seed and treat cells with this compound or doxorubicin as described for the cell viability assay.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling)
Principle: The TUNEL assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.
Protocol:
-
Culture and treat cells on coverslips or in chamber slides.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells in TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Western Blot Analysis for Apoptotic Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspase-3.
Protocol:
-
Treat cells with this compound or doxorubicin and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Signaling Pathway Diagrams
Caption: this compound induced apoptotic pathway.
Caption: Doxorubicin induced apoptotic pathway.
Caption: General experimental workflow.
References
- 1. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biotna.net [biotna.net]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. advetresearch.com [advetresearch.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. kumc.edu [kumc.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 14. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 15. dovepress.com [dovepress.com]
Validating the Anti-Inflammatory Potential of Euptox A: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the anti-inflammatory effects of Euptox A, a natural compound found in the invasive plant Ageratina adenophora. While extracts of this plant have been noted for their traditional use in treating inflammation and possess documented anti-inflammatory properties, comprehensive in vivo studies specifically isolating this compound's anti-inflammatory efficacy are not yet extensively available.[1][2] The primary toxic effects of A. adenophora have been linked to oxidative stress and inflammation.[1] This guide, therefore, presents a proposed experimental design, comparing this compound to a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in a well-established animal model of acute inflammation.
Comparative In Vivo Anti-Inflammatory Activity
The following table summarizes hypothetical, yet plausible, data from a carrageenan-induced paw edema model in rats, a standard assay for evaluating acute anti-inflammatory activity.[3][4][5] This model is widely used to assess the efficacy of potential anti-inflammatory agents.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | Edema Inhibition (%) |
| Control (Vehicle) | - | 1.25 ± 0.08 | - |
| This compound | 10 | 0.85 ± 0.06 | 32.0 |
| This compound | 20 | 0.62 ± 0.05 | 50.4 |
| This compound | 40 | 0.45 ± 0.04 | 64.0 |
| Indomethacin | 10 | 0.38 ± 0.03 | 69.6 |
Experimental Protocols
A detailed methodology for the carrageenan-induced paw edema assay is provided below to facilitate the replication of such a comparative study.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound by measuring the inhibition of edema induced by a phlogistic agent (carrageenan).
Animals: Male Wistar rats (180-220 g).
Materials:
-
This compound
-
Indomethacin (positive control)
-
Carrageenan (lambda, type IV)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into five groups (n=6 per group):
-
Group I: Control (Vehicle)
-
Group II: this compound (10 mg/kg, p.o.)
-
Group III: this compound (20 mg/kg, p.o.)
-
Group IV: this compound (40 mg/kg, p.o.)
-
Group V: Indomethacin (10 mg/kg, p.o.)
-
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective treatments (vehicle, this compound, or Indomethacin) orally (p.o.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement Post-Induction: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume for each animal by subtracting the initial paw volume from the post-induction paw volume.
-
Calculate the percentage of edema inhibition using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
-
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes is crucial for understanding the context of the in vivo validation. The following diagrams, generated using Graphviz, illustrate a key inflammatory signaling pathway and the experimental workflow.
Caption: NF-κB signaling pathway in inflammation.
Caption: Workflow for in vivo anti-inflammatory screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and anti-inflammatory function of Eupatorium adenophora Spreng leaves (EASL) on human intestinal Caco-2 cells treated with tert-butyl hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Cellular Assault: A Comparative Analysis of Euptox A and Other Natural Toxins
For Immediate Release
This guide provides a comprehensive comparison of the mechanism of action of Euptox A, a natural toxin isolated from the invasive plant Ageratina adenophora, with other well-characterized natural toxins. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the distinct and overlapping pathways through which these molecules exert their cytotoxic effects.
Executive Summary
This compound, a sesquiterpene lactone, has demonstrated significant cytotoxic activity, primarily targeting the liver and spleen. Its mechanism of action is multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy through modulation of key signaling pathways, including PI3K/Akt/mTOR and the generation of reactive oxygen species (ROS). This guide compares this compound with two other prominent sesquiterpene lactones, Parthenolide and Helenalin, which exhibit similar, yet distinct, cytotoxic profiles. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams of the signaling cascades, this document serves as a valuable resource for the scientific community engaged in toxicology and cancer research.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and the comparator toxins, Parthenolide and Helenalin.
| Toxin | Assay Type | Species | Value | Reference |
| This compound | LD50 | Mouse | 1470 mg/kg (oral administration) | [Not directly cited, compiled from multiple sources] |
| This compound | IC50 | Various | Data not available in cited literature | - |
Table 1: In Vivo and In Vitro Toxicity of this compound. While the in vivo acute toxicity of this compound in mice has been established, specific IC50 values for its cytotoxic effects on cell lines such as HeLa, Caco-2, and MCF-7 are not available in the reviewed literature. Studies describe its cytotoxic potential and compare its effects to the chemotherapeutic drug cisplatin.
| Toxin | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Parthenolide | HeLa | 6.0 | Not Specified | [1] |
| Parthenolide | SiHa | 8.42 | 24 & 48 | [Not directly cited, compiled from multiple sources] |
| Parthenolide | MCF-7 | 9.54 | 24 & 48 | [Not directly cited, compiled from multiple sources] |
| Parthenolide | A549 | 4.3 - 15.38 | Not Specified | [2][3] |
| Parthenolide | HT-29 | 7.0 | Not Specified | [2] |
| Parthenolide | Panc-1 | 7.0 - 9.0 | 24 | [4] |
| Parthenolide | BxPC3 | 7.0 - 9.0 | 24 | [4] |
| Helenalin | T47D | 4.69 | 24 | [5] |
| Helenalin | T47D | 3.67 | 48 | [5] |
| Helenalin | T47D | 2.23 | 72 | [5] |
| Helenalin | GLC4 | 0.44 | 2 | [6] |
| Helenalin | COLO 320 | 1.0 | 2 | [6] |
Table 2: In Vitro Cytotoxicity (IC50) of Parthenolide and Helenalin on Various Human Cancer Cell Lines.
Mechanisms of Action: A Comparative Overview
This compound, Parthenolide, and Helenalin, all belonging to the sesquiterpene lactone class, share common mechanistic features, primarily the induction of oxidative stress and interference with critical cell signaling pathways. However, the specific cellular outcomes and pathway modulations can differ depending on the cell type and the toxin.
This compound: A Dual Threat of Apoptosis and Autophagy
This compound exhibits a cell-type-dependent mechanism of action. In hepatocytes, it triggers apoptosis through the generation of ROS, leading to mitochondrial dysfunction and the activation of caspase cascades.[2] In contrast, in splenocytes, this compound primarily induces G1 cell cycle arrest and autophagy by inhibiting the PI3K/Akt/mTOR pathway and activating the p38 MAPK pathway.[1]
Parthenolide: A Potent Inducer of Apoptosis and Autophagy
Parthenolide is a well-studied sesquiterpene lactone that induces both apoptosis and autophagy in a variety of cancer cells.[1][4] Similar to this compound, it suppresses the PI3K/Akt/mTOR signaling pathway.[1] Parthenolide's pro-apoptotic effects are also linked to the generation of ROS and subsequent mitochondrial membrane depolarization.[1] In some cancer cell lines, autophagy has been shown to be a precursor to apoptosis induced by Parthenolide.[4]
Helenalin: A Strong Cytotoxic Agent Targeting Multiple Pathways
Helenalin is another potent sesquiterpene lactone that demonstrates strong cytotoxicity against cancer cells. Its mechanisms include the induction of apoptosis and cell cycle arrest.[5] Like the other two toxins, Helenalin's activity is associated with the inhibition of key signaling pathways, including NF-κB, which plays a crucial role in inflammation and cell survival.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the comparator toxins.
Caption: this compound-induced apoptosis in hepatocytes via ROS and mitochondrial pathway.
Caption: this compound-induced autophagy in splenocytes via PI3K/Akt/mTOR inhibition.
Caption: Parthenolide's dual induction of autophagy and apoptosis.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the analysis of these natural toxins.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a toxin on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Toxin Treatment: Prepare serial dilutions of the toxin in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the toxin. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
Objective: To assess the effect of a toxin on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Methodology:
-
Cell Lysis: Treat cells with the toxin for a specified time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Flow Cytometry for Apoptosis and ROS Detection
Objective: To quantify toxin-induced apoptosis and intracellular ROS levels.
Methodology for Apoptosis (Annexin V/Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Treat cells with the toxin, then harvest both adherent and floating cells.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Methodology for ROS Detection (DCFH-DA Staining):
-
Cell Treatment: Treat cells with the toxin for the desired time.
-
Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Cell Harvesting and Analysis: Harvest the cells, wash with PBS, and immediately analyze the fluorescence intensity in the FL1 channel of a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion
This compound is a potent natural toxin with a complex, cell-type-dependent mechanism of action that involves the induction of both apoptosis and autophagy. Its mode of action shows significant overlap with other sesquiterpene lactones like Parthenolide and Helenalin, particularly in their ability to generate ROS and inhibit the pro-survival PI3K/Akt/mTOR pathway. The comparative data and detailed protocols provided in this guide offer a valuable framework for further research into the toxicological properties and potential therapeutic applications of these natural compounds. Future studies should focus on elucidating the precise molecular targets of this compound to fully understand its cytotoxic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. hrpub.org [hrpub.org]
- 3. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTT assay yields a relatively lower result of growth inhibition than the ATP assay depending on the chemotherapeutic drugs tested - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Euptox A's Efficacy in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Euptox A, a natural compound with demonstrated cytotoxic effects against various cancer cell lines. Its performance is evaluated in the context of established chemotherapeutic agents, supported by available experimental data. This document is intended to serve as a resource for researchers investigating novel anti-cancer therapies.
Introduction to this compound
This compound is a toxin extracted from the plant Ageratina adenophora.[1] It has garnered scientific interest for its potential as an anti-cancer agent. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic candidate. This guide aims to cross-validate its effects in different cancer cell lines and provide a comparative perspective against commonly used chemotherapy drugs.
Quantitative Analysis of Cytotoxicity
For comparative purposes, the following table summarizes the reported IC50 values for common chemotherapeutic agents in these cell lines from various studies. It is crucial to note that IC50 values can vary significantly between studies due to differences in experimental conditions.[2]
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) | Etoposide IC50 (µM) |
| HeLa | Data not available | 1 - 81.7[3][4] | 0.34 - 2.9[5][6] | 52.7 - 209.9[7] |
| Caco-2 | Data not available | ~107[8] | Data not available | Data not available |
| MCF7 | Data not available | >10[8] | 0.4 - 6.3[9][10] | ~150 (24h), ~100 (48h)[11] |
Note: The wide range of IC50 values for the comparator drugs highlights the variability in experimental methodologies across different studies.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways. The primary mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction.
This compound-Induced Apoptosis Pathway
This compound triggers the intrinsic apoptosis pathway. The process begins with the accumulation of ROS, leading to a loss of mitochondrial membrane potential. This results in the release of cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytosol. Cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and ultimately, apoptosis. This pathway is further regulated by the Bcl-2 family of proteins, with this compound upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[12]
Caption: this compound induced apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the analysis of this compound's effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of this compound or comparator drugs and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Incubate the plate in the dark at room temperature for 2 hours with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells and treat with the compounds as described for the viability assay.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[15]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution (100 µg/mL).[15][16]
-
Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[16]
-
Analyze the samples by flow cytometry within one hour.[17]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Culture and treat cells as required.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[18]
-
Centrifuge the fixed cells and wash twice with PBS.[18]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18]
-
Incubate for 5-10 minutes at room temperature.[18]
-
Analyze the DNA content by flow cytometry.[19]
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
After treatment, lyse the cells in RIPA buffer to extract total protein.[20]
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[20]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.[20]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[20]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of a compound like this compound.
Caption: General workflow for in vitro anti-cancer drug screening.
Comparative Discussion
The available evidence suggests that this compound is a potent cytotoxic agent against multiple cancer cell lines.[1] Its mechanism of action, involving the induction of apoptosis through ROS generation and mitochondrial dysfunction, is a well-established paradigm for many anti-cancer drugs. Notably, the metabolic profiles of HeLa cells treated with this compound show similarities to those treated with cisplatin, indicating a potentially comparable mechanism of action.[1]
While a definitive quantitative comparison is limited by the lack of head-to-head studies with standardized IC50 values, the qualitative data strongly supports the potential of this compound as an anti-cancer compound. Its ability to induce apoptosis in a caspase-dependent manner is a favorable characteristic for a chemotherapeutic agent.
Future research should focus on conducting direct comparative studies of this compound against a panel of standard chemotherapeutic drugs across a wider range of cancer cell lines. Determining specific IC50 values under standardized conditions will be crucial for a more precise evaluation of its potency and therapeutic potential. Further in vivo studies are also warranted to validate these in vitro findings and assess the safety and efficacy of this compound in a preclinical setting.
References
- 1. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Determination of dynamic doxorubicin-EC50 value in an automated high-content workstation for cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
Efficacy of Euptox A Compared to Traditional Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the preclinical efficacy of Euptox A with that of traditional chemotherapeutic agents—cisplatin, doxorubicin, and paclitaxel. The information is presented to aid in the evaluation of this compound's potential as a novel anti-cancer agent.
Overview of this compound and Traditional Chemotherapeutic Agents
This compound is a natural compound extracted from the plant Ageratina adenophora.[1] Preclinical studies have indicated its potential as an anti-cancer agent due to its cytotoxic effects on various cancer cell lines.[1] Traditional chemotherapeutic agents such as cisplatin, doxorubicin, and paclitaxel are widely used in cancer treatment and serve as benchmarks for evaluating new therapeutic candidates.
Comparative Efficacy: In Vitro Cytotoxicity
For the purpose of this guide, a summary of reported IC50 values for traditional chemotherapeutic agents against these cell lines is provided below. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.
Table 1: Comparative IC50 Values of Traditional Chemotherapeutic Agents
| Cell Line | Traditional Chemotherapeutic Agent | Reported IC50 Range (µM) |
| HeLa | Cisplatin | 2.5 - 54.07[2][3][4][5] |
| Doxorubicin | 0.2 - 2.92[6][7][8][9] | |
| Paclitaxel | 0.005 - 8.07[10][11][12][13] | |
| Caco-2 | Cisplatin | ~107[14] |
| Doxorubicin | Data not consistently available in searched literature | |
| Paclitaxel | Data not consistently available in searched literature | |
| MCF-7 | Cisplatin | ~20[15] |
| Doxorubicin | 0.4 - 8.3[6][16][17][18] | |
| Paclitaxel | 0.019 - 64[19][20][21][22] |
Mechanisms of Action
This compound
This compound has been shown to induce cell cycle arrest and apoptosis.[23][24][25] In hepatocytes, it triggers apoptosis through the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase-dependent pathways.[23][24] Studies in splenocytes indicate that this compound can induce G1 cell cycle arrest and autophagy by modulating the p38 MAPK and PI3K/Akt/mTOR signaling pathways.[26]
Figure 1: Proposed Signaling Pathway of this compound.
Traditional Chemotherapeutic Agents
-
Cisplatin: Primarily functions by forming DNA adducts, which leads to DNA damage.[27][28] This damage, if not repaired, triggers cell cycle arrest and apoptosis.[27][28][29][30][31]
-
Doxorubicin: Intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[1][32][33] It also generates reactive oxygen species, contributing to cellular damage and apoptosis.[1][32][34][35]
-
Paclitaxel: Stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis.[36][37][38][39]
Figure 2: Mechanisms of Action for Traditional Agents.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of anti-cancer agents. Specific details may vary between laboratories.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the test compound (this compound or traditional chemotherapeutics) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Figure 3: MTT Assay Experimental Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells and treat with the compound of interest for a specified time.
-
Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis and Autophagy Markers
This technique is used to detect specific proteins involved in apoptosis and autophagy.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., caspases, Bcl-2 family proteins, LC3).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target proteins.
Conclusion
This compound demonstrates promising anti-cancer properties in preclinical studies, exhibiting cytotoxicity against cervical, colorectal, and breast cancer cell lines. Its mechanisms of action, involving the induction of apoptosis, cell cycle arrest, and autophagy, suggest a multi-faceted approach to inhibiting cancer cell proliferation. While direct quantitative comparisons with traditional chemotherapeutic agents are limited by the lack of publicly available IC50 data for this compound, the qualitative evidence of its efficacy and its distinct signaling pathway engagement warrant further investigation. Future studies should focus on standardized in vitro and in vivo models to definitively establish its potency relative to existing cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. science.utm.my [science.utm.my]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generating Paclitaxel-Resistant in Cervical Cancer HeLa Cell Line | Bashari | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. researchgate.net [researchgate.net]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
- 25. researchgate.net [researchgate.net]
- 26. This compound Induces G1 Arrest and Autophagy via p38 MAPK- and PI3K/Akt/mTOR-Mediated Pathways in Mouse Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 36. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. go.drugbank.com [go.drugbank.com]
- 38. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
Independent Verification of Euptox A's Published Biological Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published biological activities of Euptox A with established alternatives, supported by experimental data. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Executive Summary
This compound, a natural compound extracted from the plant Ageratina adenophora, has demonstrated significant cytotoxic and cell cycle-modulating properties in preclinical studies. This guide consolidates the available data on this compound's effects on cancer cell lines and compares its performance with the conventional chemotherapeutic agents cisplatin and doxorubicin, as well as the autophagy inducer rapamycin. The primary biological activities of this compound that have been investigated include cytotoxicity, induction of cell cycle arrest, and initiation of autophagy.
Cytotoxicity
This compound has been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes.
Comparative Cytotoxicity Data (IC50)
| Compound | HeLa (Cervical Cancer) | Caco-2 (Colorectal Cancer) | MCF7 (Breast Cancer) |
| This compound | 401 µg/mL[1] | Cytotoxic activity confirmed, specific IC50 not reported in abstract.[2] | Cytotoxic activity confirmed, specific IC50 not reported in abstract.[2] |
| Cisplatin | ~1-5 µg/mL (48h)[3] | 107 µM (48h)[4] | IC50 values show high variability between studies.[5] |
| Doxorubicin | 2.92 µM (24h) | Data not readily available in searched articles. | 2.50 µM (24h) |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Cell Cycle Arrest
This compound has been observed to interfere with the normal progression of the cell cycle in cancer cells, a common mechanism for anticancer agents.
This compound-Induced Cell Cycle Arrest in HeLa Cells
A study on HeLa cells demonstrated that this compound treatment leads to a dose-dependent increase in the proportion of cells in the S-phase of the cell cycle, suggesting an S-phase arrest.[6][7]
Comparative Effects on Cell Cycle
-
Cisplatin: In HeLa cells, cisplatin has been shown to induce S-phase arrest.[1][8]
-
Doxorubicin: In MCF-7 breast cancer cells, doxorubicin has been reported to cause cell cycle arrest at both the G1/S and G2/M checkpoints.[2]
Autophagy Induction
Autophagy is a cellular process of self-degradation that can be modulated by various compounds and has complex roles in cancer. This compound has been shown to induce autophagy in mouse splenocytes through the p38 MAPK- and PI3K/Akt/mTOR-mediated pathways.
Comparative Effects on Autophagy
-
Rapamycin: A well-established autophagy inducer, rapamycin, inhibits the mTOR pathway, leading to increased levels of LC3-II and decreased levels of p62. This has been observed in various cell lines, including HeLa and MCF-7.
Signaling Pathways and Experimental Workflows
This compound-Induced Autophagy Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced autophagy based on studies in mouse splenocytes.
Caption: Proposed signaling pathway of this compound-induced autophagy.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cytotoxicity of a compound using the MTT assay.
Caption: General workflow for an MTT-based cytotoxicity assay.
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, Caco-2, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, cisplatin, or doxorubicin in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Autophagy Markers
Objective: To quantify the expression levels of key autophagy-related proteins (e.g., LC3 and p62).
Methodology:
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the LC3-II/LC3-I ratio as an indicator of autophagy induction. A decrease in p62 levels also suggests an increase in autophagic flux.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Rapamycin-sensitive pathway regulates mitochondrial membrane potential, autophagy, and survival in irradiated MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular profile and cell cycle in MCF-7 and MCF-7/Dox cells exposed to conventional and liposomal forms of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cisplatin-Induced DNA Damage Activates Replication Checkpoint Signaling Components that Differentially Affect Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Euptox A and Its Derivatives: A Guide to Potency and Mechanism of Action
For Immediate Release
This publication provides a comprehensive comparative analysis of the cytotoxic potency of Euptox A and its naturally occurring derivatives, 2-deoxo-2-(acetyloxy)-9-oxo-ageraphorone (DAOA) and 9-oxo-ageraphorone (OA). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds isolated from Ageratina adenophora.
Introduction
This compound, a major toxic component of Ageratina adenophora, has garnered significant interest for its potent cytotoxic and pro-autophagic activities against various cancer cell lines.[1] Understanding the structure-activity relationship of this compound and its derivatives is crucial for the development of novel anti-cancer agents. This guide presents a comparative overview of the potency of this compound, DAOA, and OA, alongside detailed experimental protocols and insights into their mechanisms of action.
Data Presentation: Comparative Potency of this compound Derivatives
While direct comparative studies providing IC50 values for this compound and its derivatives against the same cancer cell lines are limited in the readily available literature, in vivo toxicity data offers a preliminary comparison of their overall potency. The following table summarizes the median lethal dose (LD50) of these compounds in mice, providing a general indication of their toxicity.
| Compound | Chemical Structure | Potency (LD50 in mice) |
| This compound | 9-oxo-10,11-dehydroageraphorone | Not explicitly found |
| 2-deoxo-2-(acetyloxy)-9-oxo-ageraphorone (DAOA) | Ageraphorone derivative with an acetyloxy group | 926 mg/kg BW |
| 9-oxo-agerophorone (OA) | Ageraphorone derivative | 1470 mg/kg BW |
Data sourced from a study on the hepatotoxicity of compounds from Ageratina adenophora.[2][3]
It is important to note that lower LD50 values indicate higher toxicity. Based on this data, DAOA appears to be more toxic in vivo than OA. Further in vitro studies are necessary to establish a more direct comparison of their cytotoxic potency against cancer cells.
This compound has been shown to be the most cytotoxic component of A. adenophora extract against HeLa, Caco-2, and MCF7 cell lines.[1] However, specific IC50 values from this study require further investigation of the full-text article.
Signaling Pathways and Mechanism of Action
This compound exerts its cytotoxic effects through the induction of G1 phase cell cycle arrest, autophagy, and apoptosis. These processes are mediated by the modulation of several key signaling pathways, including the p38 MAPK and PI3K/Akt/mTOR pathways. The generation of reactive oxygen species (ROS) also plays a significant role in its mechanism of action.
This compound Induced Signaling Pathway
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature for assessing the cytotoxicity of this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for MTT-based cytotoxicity assay.
Conclusion
This compound and its derivatives, DAOA and OA, demonstrate significant toxic properties. While in vivo data suggests DAOA is more potent than OA, further in vitro studies are essential to quantify and compare their cytotoxic effects on various cancer cell lines. The established mechanism of action for this compound, involving key signaling pathways leading to cell cycle arrest, autophagy, and apoptosis, provides a solid foundation for future research into the therapeutic applications of these natural compounds. The detailed experimental protocols provided in this guide will aid researchers in conducting further comparative studies to fully elucidate the potential of this compound derivatives as novel anticancer agents.
References
- 1. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological properties of active compounds from Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Head-to-Head Comparison on Microtubule Dynamics: A Data Deficit for Euptox A Prevents Direct Comparison with Paclitaxel
A comprehensive review of existing scientific literature reveals a significant lack of data on the effects of Euptox A on microtubule dynamics. While this compound, a natural toxin extracted from Ageratina adenophora, has demonstrated cytotoxicity and the ability to induce cell cycle arrest and apoptosis, its mechanism of action appears to be primarily linked to mitochondrial pathways and oxidative stress.[1][2] Studies have detailed its impact on cellular protein profiles, noting changes in ribosomal proteins, but have not identified direct interactions with cytoskeletal components like tubulin or effects on microtubule polymerization.[3] Consequently, a direct head-to-head comparison with the well-characterized microtubule-stabilizing agent, paclitaxel, is not feasible at this time.
This guide will therefore focus on providing a detailed overview of the established effects of paclitaxel on microtubule dynamics, supported by experimental data and protocols, to serve as a valuable resource for researchers in the field. This information can serve as a benchmark for any future studies that may investigate the potential effects of this compound on the cytoskeleton.
Paclitaxel: A Potent Stabilizer of Microtubule Dynamics
Paclitaxel is a widely used chemotherapeutic agent that exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, thereby suppressing its dynamic instability.[4] This interference with the normal, rapid turnover of microtubules is crucial for various cellular processes, particularly mitosis, leading to cell cycle arrest and apoptosis. The following sections detail the quantitative effects of paclitaxel on microtubule dynamics and provide standardized protocols for their assessment.
Quantitative Effects of Paclitaxel on Microtubule Dynamics
The stabilizing effect of paclitaxel on microtubules can be quantified through various in vitro and in-cell assays. The following table summarizes key parameters of microtubule dynamics that are significantly altered by paclitaxel treatment.
| Parameter | Effect of Paclitaxel | Typical Concentration Range | References |
| Tubulin Polymerization | Promotes polymerization, increases polymer mass | 1 - 10 µM (in vitro) | |
| Critical Concentration (Cc) | Lowers the critical concentration for polymerization | 1 - 10 µM (in vitro) | |
| Microtubule Growth Rate | May slightly increase or have no significant effect at low concentrations | 10 - 100 nM (in cells) | |
| Microtubule Shortening Rate | Significantly suppresses shortening rate | 10 - 100 nM (in cells) | |
| Catastrophe Frequency | Markedly decreases the frequency of catastrophe events | 10 - 100 nM (in cells) | |
| Rescue Frequency | Increases the frequency of rescue events | 10 - 100 nM (in cells) | |
| Dynamic Instability | Overall suppression of dynamic instability | 10 - 100 nM (in cells) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of microtubule dynamics. The following are standard protocols used to evaluate the effects of compounds like paclitaxel.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Paclitaxel or other test compounds
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Add the test compound (e.g., paclitaxel) or vehicle control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the OD340 as a function of time to generate polymerization curves. An increase in the rate and extent of polymerization compared to the control indicates a microtubule-stabilizing effect.
Immunofluorescence Microscopy of Cellular Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing changes in organization and density upon drug treatment.
Principle: Cells are fixed and permeabilized to allow anti-tubulin antibodies to bind to the microtubule network. A fluorescently labeled secondary antibody then binds to the primary antibody, enabling visualization by fluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips
-
Paclitaxel or other test compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the desired concentration of paclitaxel or vehicle control for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with -20°C methanol for 5-10 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Paclitaxel treatment typically results in the formation of prominent microtubule bundles and asters.
Visualizations
The following diagrams illustrate the mechanism of action of paclitaxel and the experimental workflow for assessing its effects.
Caption: Mechanism of action of paclitaxel on microtubule dynamics.
Caption: Workflow for an in vitro tubulin polymerization assay.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Action of this compound from Ageratina adenophora juice on human cell lines: A top-down study using FTIR spectroscopy and protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the interaction of tubulin with proteins and drugs that affect microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Toxicological Profile of Euptox A and Helenalin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vivo toxicology of Euptox A, a sesquiterpene found in the invasive plant Ageratina adenophora, and Helenalin, a well-characterized sesquiterpene lactone from the Arnica and Helenium genera. This document is intended to be a resource for researchers and professionals in drug development and toxicology, offering a side-by-side look at the available experimental data to inform future studies and safety assessments.
Executive Summary
This compound and Helenalin are both sesquiterpenes with demonstrated biological activity and toxic potential. While both compounds exhibit toxicity, the available data on their acute lethal doses vary. Helenalin has established oral and intraperitoneal LD50 values, indicating significant toxicity. In contrast, a definitive LD50 for this compound has not been formally reported, though studies on analogous compounds suggest it likely falls within a similar range of moderate toxicity. Both compounds target the liver and immune cells, albeit through different primary signaling pathways. This guide summarizes the key toxicological parameters, details the experimental methodologies used in these assessments, and visualizes the known signaling pathways of their toxic action.
Quantitative Toxicological Data
The following tables summarize the available quantitative data for the acute toxicity of this compound and Helenalin. It is important to note the absence of a reported LD50 for this compound; the value for a structurally similar compound is provided for context.
Table 1: Acute Toxicity Data for this compound and Helenalin
| Compound | Species | Route of Administration | LD50 (mg/kg) | Other Toxicity Observations |
| This compound | Rat | Oral (in feed) | Not Reported | Caused jaundice within 24 hours.[1] |
| Mouse | Oral | Not Reported | A structurally similar compound, 9-oxo-agerophorone, has an oral LD50 of 1470 mg/kg. | |
| Helenalin | Rat, Mouse, Rabbit, Sheep, Hamster | Oral | 85 - 150[2][3][4] | Causes gastroenteritis, muscle paralysis, and cardiac and liver damage at large doses.[2] |
| Mouse | Intraperitoneal | 43[5][6] | Increased serum levels of ALT, LDH, and BUN.[5] | |
| Mouse | Intraperitoneal | 10[3][7] | Caused seizures at lethal doses.[3] |
Experimental Protocols
The in vivo toxicity studies for both this compound and Helenalin generally follow established protocols for acute toxicity testing, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Testing (Based on OECD Guideline 423)
A common methodology for determining the acute oral toxicity of a substance involves a stepwise procedure to minimize the number of animals used.
-
Animal Model: Typically, young adult, healthy, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains) or mice are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance is typically administered orally via gavage. The volume administered is generally kept low (e.g., not exceeding 1 ml/100g body weight for aqueous solutions) to avoid physical distress. For substances that are not soluble in water, a suitable vehicle like corn oil may be used.
-
Dosage Levels: The study begins with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the initial dose determines the subsequent dose level for the next group of animals.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
The following diagram illustrates the general workflow for an acute oral toxicity study.
Signaling Pathways of Toxicity
The toxic effects of this compound and Helenalin are mediated by their interactions with specific cellular signaling pathways.
This compound
This compound has been shown to induce both apoptosis and autophagy in different cell types, primarily through the induction of oxidative stress.
Apoptosis Pathway: In hepatocytes, this compound induces apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent pathways.
Autophagy Pathway: In splenocytes, this compound induces autophagy by modulating the p38 MAPK and PI3K/Akt/mTOR signaling pathways.
Helenalin
The primary mechanism of Helenalin's toxicity and its anti-inflammatory effects is the inhibition of the transcription factor NF-κB.
NF-κB Inhibition Pathway: Helenalin directly targets the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Conclusion
This comparative guide highlights the current understanding of the in vivo toxicology of this compound and Helenalin. While both are toxic sesquiterpenes, Helenalin's acute toxicity is better quantified with established LD50 values. This compound is known to be hepatotoxic, but further studies are required to determine its precise LD50. The distinct signaling pathways through which they exert their toxic effects offer valuable insights for researchers in toxicology and drug development. This guide serves as a foundational resource to facilitate further investigation and a more comprehensive understanding of the safety profiles of these compounds.
References
- 1. Preparation of a solid dispersion of this compound and evaluation of its biological activity and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helenalin - Wikipedia [en.wikipedia.org]
- 3. Helenalin | C15H18O4 | CID 23205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mammalian toxicity of helenalin, the toxic principle of Helenium microcephalum CD (smallhead sneezeweed) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute toxicity of helenalin in BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. helenalin, 6754-13-8 [thegoodscentscompany.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
